Colivelin
Description
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C119H206N32O35/c1-24-63(17)91(113(181)142-80(50-90(160)161)106(174)143-81(49-62(15)16)115(183)151-42-30-35-86(151)117(185)186)146-100(168)73(36-37-89(158)159)133-88(157)52-128-112(180)93(69(23)155)148-107(175)79(48-61(13)14)141-105(173)78(47-60(11)12)140-104(172)77(46-59(9)10)139-103(171)76(45-58(7)8)137-98(166)71(31-26-38-125-118(121)122)135-108(176)82(54-153)144-95(163)66(20)129-87(156)51-127-94(162)65(19)131-110(178)84-33-28-40-149(84)114(182)68(22)132-111(179)85-34-29-41-150(85)116(184)92(64(18)25-2)147-109(177)83(55-154)145-99(167)72(32-27-39-126-119(123)124)134-101(169)75(44-57(5)6)138-102(170)74(43-56(3)4)136-96(164)67(21)130-97(165)70(120)53-152/h56-86,91-93,152-155H,24-55,120H2,1-23H3,(H,127,162)(H,128,180)(H,129,156)(H,130,165)(H,131,178)(H,132,179)(H,133,157)(H,134,169)(H,135,176)(H,136,164)(H,137,166)(H,138,170)(H,139,171)(H,140,172)(H,141,173)(H,142,181)(H,143,174)(H,144,163)(H,145,167)(H,146,168)(H,147,177)(H,148,175)(H,158,159)(H,160,161)(H,185,186)(H4,121,122,125)(H4,123,124,126)/t63-,64-,65-,66-,67-,68-,69+,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,91-,92-,93-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTAQOYOJJTWFD-IBAOLXMASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C119H206N32O35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2645.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Colivelin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colivelin is a novel, synthetic hybrid peptide demonstrating potent neuroprotective effects at femtomolar concentrations, positioning it as a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's disease. This technical guide delineates the intricate molecular mechanisms underpinning this compound's activity. It is established that this compound exerts its neuroprotective functions through a dual-pathway mechanism, leveraging the synergistic action of its two constituent peptides: an Activity-Dependent Neurotrophic Factor (ADNF) analog and a Humanin (HN) analog. This document provides a comprehensive overview of these signaling cascades, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Core Mechanism of Action: A Dual Signaling Pathway
This compound is a 26-amino-acid peptide engineered by fusing a neuroprotective fragment of ADNF to the C-terminus of a highly potent Humanin derivative, AGA-(C8R)HNG17.[1][2] This unique structure allows this compound to simultaneously activate two distinct and independent pro-survival signaling pathways, resulting in a synergistic and exceptionally potent neuroprotective effect.[2][3]
The neuroprotective action of this compound is bifurcated, with each component of the hybrid peptide initiating a separate signaling cascade:
-
The ADNF Moiety: This portion of this compound activates a neuroprotective pathway mediated by Ca²⁺/calmodulin-dependent protein kinase IV (CaMKIV) .[2][3]
-
The Humanin Moiety: This component triggers a pro-survival cascade through the Janus kinase 2 (Jak2)/Signal Transducer and activator of Transcription 3 (STAT3) pathway.[4]
The simultaneous activation of these two pathways is crucial for this compound's ability to completely suppress neuronal death induced by various neurotoxic insults relevant to Alzheimer's disease, including those caused by familial Alzheimer's disease (FAD)-causative genes and amyloid-β (Aβ) peptides.[3]
Signaling Pathways in Detail
The Humanin-Mediated Jak2/STAT3 Pathway
The Humanin analog component of this compound initiates its signaling cascade by binding to specific cell surface receptors. While the precise receptor interactions are complex and may be cell-type dependent, two primary receptor systems have been identified for Humanin and its analogs:
-
A Trimeric Cytokine Receptor Complex: This complex consists of the ciliary neurotrophic factor receptor alpha (CNTFRα), the cytokine receptor WSX-1, and the transmembrane glycoprotein 130 (gp130).[3] Binding of the Humanin moiety to this complex is believed to be the primary mechanism for activating the Jak2/STAT3 pathway.[4]
-
Formylpeptide Receptor-Like-1 (FPRL1): Humanin has also been shown to act as a ligand for this G protein-coupled receptor.[5]
Upon receptor binding, the following signaling cascade is initiated:
-
Jak2 Activation: Receptor engagement leads to the recruitment and activation of the non-receptor tyrosine kinase, Jak2.
-
STAT3 Phosphorylation: Activated Jak2 phosphorylates STAT3 at a specific tyrosine residue (Tyr705).
-
STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 molecules form homodimers, which then translocate from the cytoplasm to the nucleus.
-
Transcriptional Regulation: In the nucleus, STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, upregulating the expression of proteins involved in neuroprotection, cell survival, and neurogenesis.[6] This includes the upregulation of anti-apoptotic proteins and genes that support cholinergic neurotransmission.[7]
Diagram: Humanin-Mediated STAT3 Signaling Pathway
References
- 1. BDNF and Activity-Dependent Synaptic Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 3. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Humanin and this compound: neuronal-death-suppressing peptides for Alzheimer's disease and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stemcell.com [stemcell.com]
- 7. Nasal this compound treatment ameliorates memory impairment related to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Colivelin as a STAT3 Activator in Neurons: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Colivelin is a potent, brain-penetrant synthetic peptide with significant neuroprotective properties. It is a hybrid molecule engineered by fusing an activity-dependent neurotrophic factor (ADNF) fragment to a potent Humanin (HN) derivative.[1] This dual nature allows this compound to exert its effects through multiple signaling pathways, a key one being the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). The activation of the JAK2/STAT3 pathway by the Humanin component of this compound is crucial for its ability to suppress neuronal death, making it a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease and for mitigating ischemic brain injury.[2][3] This technical guide provides an in-depth overview of this compound's mechanism as a STAT3 activator, presents quantitative data from various studies, details relevant experimental protocols for assessing its activity, and visualizes the core signaling and experimental workflows.
Core Mechanism: The Dual Signaling Pathways of this compound
This compound's neuroprotective efficacy stems from its unique structure, which initiates two distinct pro-survival signaling cascades within neurons.[1][4][5]
-
ADNF-Mediated Pathway : The N-terminal ADNF component triggers a pathway involving Ca²⁺/calmodulin-dependent protein kinase IV (CaMKIV), contributing to its neuroprotective effects against a broad range of insults, including excitotoxicity.[1]
-
Humanin-Mediated Pathway : The C-terminal Humanin derivative activates the Janus kinase 2 (JAK2)/STAT3 signaling pathway. This pathway is fundamental to this compound's role in suppressing apoptosis and promoting neuronal survival.[3][6]
Upon binding to a cell surface receptor complex (hypothesized to involve gp130), the Humanin moiety of this compound induces the phosphorylation and activation of JAK2.[7] Activated JAK2 then phosphorylates STAT3 at the critical tyrosine 705 residue (Tyr705).[8][9] This phosphorylation event causes STAT3 monomers to dimerize and translocate from the cytoplasm to the nucleus.[7] Within the nucleus, the STAT3 dimer binds to specific DNA sequences in the promoter regions of target genes, upregulating the transcription of anti-apoptotic and pro-survival proteins, such as Bcl-2, and downregulating pro-apoptotic proteins like Bax and Caspase-3.[4]
Figure 1. this compound-mediated STAT3 signaling pathway in neurons.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on this compound's activity from various experimental models.
Table 1: In Vitro Efficacy of this compound
| Cell Line/Model | Experimental Context | Effective Concentration | Observed Effect | Reference(s) |
| Primary Neurons | Neuroprotection against Amyloid β-peptide (1-43) | 100 fM | Protection against neurotoxic effects | [10] |
| F11 Cells | Neuroprotection against FAD-causative genes (e.g., V642I-APP) | 100 fM | Complete suppression of neuronal death | [1] |
| BV-2 Microglial Cells | STAT3 Activation | 50 µg/mL (4 hours) | Significant increase in p-STAT3 protein levels | [4][11] |
| HT22 Cells | Oxygen-Glucose Deprivation (OGD) | Not specified | Reversal of Caspase-3, Bax, and Bcl-2 expression | [4][5] |
| U2OS Osteosarcoma Cells | STAT3 Activation | 2 µM | Used as a STAT3 activator for cell migration studies | [12] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dosage | Observed Effect | Reference(s) |
| Alzheimer's Disease (AD) Mouse Model | Nasal | Not specified | Amelioration of memory impairment | [10] |
| Ischemic Stroke Mouse Model | Not specified | Not specified | Decreased neurological deficits and infarct lesion size | [2] |
| Sepsis Mouse Model | Intraperitoneal | 100-200 µg/kg | Reduced endothelial injury and lung damage | [13][14] |
| Fetal Alcohol Syndrome Mouse Model | Not specified | Not specified | Prevention of alcohol-induced apoptosis | [10] |
Experimental Protocols for Assessing STAT3 Activation
Several robust methods are available to quantify the activation of STAT3 in response to this compound treatment in neuronal cell cultures.
Western Blot for Phospho-STAT3 (p-STAT3)
This is the most common method to directly measure the phosphorylation of STAT3 at specific residues (primarily Tyr705).
Protocol Outline:
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) and allow them to adhere. Starve cells of serum for 4-6 hours to reduce basal signaling. Treat cells with various concentrations of this compound (e.g., 1 pM to 1 µM) for a specified time (e.g., 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA provides a quantitative measurement of p-STAT3 in cell lysates and is suitable for higher throughput analysis.
Protocol Outline (using a commercial kit, e.g., Invitrogen KHO0481):
-
Cell Culture and Lysis: Treat and lyse cells as described for Western Blotting.
-
Assay Procedure:
-
Add cell lysates and provided standards to a microplate pre-coated with a capture antibody for total STAT3.
-
Incubate to allow STAT3 to bind.
-
Wash the wells and add a detection antibody specific for p-STAT3 (Tyr705).
-
Wash again and add an HRP-conjugated secondary antibody.
-
Add a colorimetric substrate (e.g., TMB) and incubate until color develops.
-
-
Measurement: Stop the reaction and measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate p-STAT3 concentration in samples by comparing their absorbance to the standard curve.[15]
STAT3 Reporter Assay
This functional assay measures the transcriptional activity of STAT3 by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a STAT3-responsive promoter element.
Protocol Outline:
-
Transfection: Co-transfect neuronal cells with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After 24-48 hours, treat the transfected cells with this compound.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[16]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates STAT3-mediated gene transcription.
Figure 2. General experimental workflow for assessing this compound-induced STAT3 activation.
Therapeutic Potential and Future Directions
The ability of this compound to potently activate the pro-survival STAT3 pathway at femtomolar concentrations highlights its significant therapeutic potential.[10] In Alzheimer's disease, this activation can counteract the neurotoxicity induced by amyloid-β peptides.[1] In ischemic stroke, activating STAT3 signaling can rescue neurons from cell death and promote axonal remodeling.[2]
For drug development professionals, this compound serves as a lead compound and a proof-of-concept for targeting the STAT3 pathway in neuroprotection. Future research should focus on:
-
Pharmacokinetics and Pharmacodynamics: Detailed studies to optimize dosing, delivery (e.g., nasal administration), and blood-brain barrier penetration.
-
Target Engagement: Development of biomarkers to confirm STAT3 activation in clinical settings.
-
Safety Profile: Thorough investigation of long-term STAT3 activation, as aberrant, persistent STAT3 signaling is implicated in some cancers.[17]
Conclusion
This compound is a highly effective STAT3 activator in neurons, operating through the well-defined JAK2/STAT3 signaling cascade. This activity is central to its potent neuroprotective effects observed in models of Alzheimer's disease and cerebral ischemia. The quantitative data underscore its efficacy at exceptionally low concentrations. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and harness the therapeutic potential of this compound and other novel STAT3 activators in the ongoing development of treatments for devastating neurological disorders.
References
- 1. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Rescues Ischemic Neuron and Axons Involving JAK/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Humanin and this compound: neuronal-death-suppressing peptides for Alzheimer's disease and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
- 7. Development and utilization of activated STAT3 detection assays for screening a library of secreted proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of novel regulators of STAT3 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | STATs | Tocris Bioscience [tocris.com]
- 11. This compound | Neuroprotectant/STAT3 Activator | MCE [medchemexpress.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a synthetic derivative of humanin, ameliorates endothelial injury and glycocalyx shedding after sepsis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. STAT3 ELISA [bio-protocol.org]
- 16. Detection of STAT3 Activation [bio-protocol.org]
- 17. Identification of novel regulators of STAT3 activity | PLOS One [journals.plos.org]
The Neuroprotective Peptide Colivelin: A Technical Guide to its Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colivelin, a novel hybrid peptide, has emerged as a potent neuroprotective agent with significant therapeutic promise for neurodegenerative disorders, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's neuroprotective effects, focusing on its dual signaling pathways. We present a compilation of quantitative data from key studies, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action to facilitate further research and development.
Introduction
This compound is a synthetically engineered peptide that combines the neuroprotective properties of two endogenous molecules: Activity-Dependent Neurotrophic Factor (ADNF) and a potent derivative of Humanin, AGA-(C8R)HNG17.[1][2][3] This hybrid structure endows this compound with exceptionally high potency, demonstrating neuroprotective effects at femtomolar concentrations against a range of insults relevant to Alzheimer's disease, including amyloid-beta (Aβ) toxicity and cell death induced by familial Alzheimer's disease (FAD)-causative genes.[1][2][4] This document serves as a technical resource for researchers exploring the therapeutic applications of this compound.
Molecular Structure and Composition
This compound is a 26-amino acid peptide.[5] It is composed of the ADNF peptide sequence (SALLRSIPA) fused to the N-terminus of a highly potent Humanin analogue, AGA-(C8R)HNG17.[2][6] This unique combination allows this compound to engage multiple pro-survival pathways simultaneously, resulting in a synergistic neuroprotective effect.
Mechanism of Action: Dual Signaling Pathways
This compound exerts its neuroprotective effects by concurrently activating two distinct intracellular signaling cascades.[1][2][7] This dual mechanism is a key feature that contributes to its remarkable potency and broad-spectrum efficacy.
The Humanin-Mediated STAT3 Pathway
The Humanin component of this compound activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, specifically leading to the phosphorylation and activation of STAT3.[4][5][7] Activated STAT3 translocates to the nucleus and promotes the transcription of anti-apoptotic and pro-survival genes.[8][9] This pathway is crucial for protecting neurons against insults such as those induced by FAD-causative genes.[1][2]
The ADNF-Mediated CaMKK/CaMKIV Pathway
The ADNF moiety of this compound triggers a calcium-dependent signaling cascade involving Ca2+/calmodulin-dependent protein kinase kinase (CaMKK) and Ca2+/calmodulin-dependent protein kinase IV (CaMKIV).[1][2][10] This pathway is particularly effective in counteracting Aβ-induced neurotoxicity.[1]
Below is a diagram illustrating the dual signaling pathways of this compound.
Caption: Dual signaling pathways of this compound leading to neuroprotection.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective potency of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Neuroprotective Potency of this compound
| Insult | Cell Type | Parameter | This compound Concentration for Complete Protection | Reference |
| Amyloid-β (1-43) | Primary Neuronal Culture | Cell Viability | 100 fM | [1][4] |
| FAD-causative genes (V642I-APP, M146L-PS1) | Primary Neuronal Culture | Cell Viability | 100 fM | [1][2] |
| Oxygen-Glucose Deprivation (OGD) | HT22 cells | Reversal of caspase-3, Bax, and Bcl-2 expression | Not specified | [7] |
| STAT3 Activation | BV-2 cells | Increased p-STAT3 levels | 50 µg/mL | [7] |
Table 2: In Vivo Neuroprotective Effects of this compound in Alzheimer's Disease Models
| Animal Model | Insult/Deficit | Administration Route | This compound Dosage | Outcome | Reference |
| CD-1 Mice | Aβ25-35 induced spatial working memory impairment | Intracerebroventricular | 10 pmol/6 days | Complete suppression of memory impairment | [11] |
| CD-1 Mice | Aβ1-42 induced neuronal loss in CA1 | Intracerebroventricular | 100 pmol | Antagonized neuronal loss | [1][11] |
| C57BL/6J Mice | 3-quinuclidinyl benzilate induced memory impairment | Intraperitoneal | Not specified | Suppression of memory impairment | [1][2] |
| ALS Model (G93A-SOD1 Tg) | Motor performance decline and survival | Intracerebroventricular | 10 pmol/2 days | Improved motor performance and prolonged survival | [12][13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the neuroprotective effects of this compound.
In Vitro Neuroprotection Assay Against Aβ-induced Toxicity
This protocol is designed to assess the protective effects of this compound against amyloid-beta-induced neuronal death.
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Amyloid-β (1-42) peptide
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
96-well plates
Procedure:
-
Preparation of Aβ Oligomers:
-
Dissolve Aβ (1-42) peptide in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of 1 mM to ensure a monomeric state.
-
Aliquot and evaporate the HFIP under a stream of nitrogen gas.
-
Store the resulting peptide film at -80°C.
-
For oligomer preparation, resuspend the peptide film in anhydrous DMSO to 5 mM.
-
Dilute to 100 µM in cold serum-free culture medium and incubate at 4°C for 24 hours.[6]
-
-
Neuronal Cell Culture:
-
Plate primary rat cortical neurons in 96-well plates at a suitable density.
-
Culture for 7-10 days to allow for maturation.
-
-
Treatment:
-
Pre-treat the neuronal cultures with varying concentrations of this compound (e.g., 1 fM to 1 nM) for 2 hours.
-
Add the prepared Aβ oligomers to the cultures at a final concentration known to induce neurotoxicity (e.g., 10 µM).
-
Incubate for 24-48 hours.
-
-
Assessment of Cell Viability:
-
Measure cell viability using the MTT assay or quantify cytotoxicity by measuring LDH release into the culture medium, following the manufacturer's instructions.
-
Experimental Workflow Diagram:
Caption: Workflow for in vitro neuroprotection assay.
In Vivo Assessment of Neuroprotection in an Aβ-Infused Mouse Model
This protocol describes the induction of an Alzheimer's-like pathology in mice via intracerebroventricular (ICV) injection of Aβ and the evaluation of this compound's therapeutic efficacy.
Materials:
-
Adult male CD-1 or C57BL/6 mice
-
Aβ (1-42) or Aβ (25-35) peptides
-
This compound
-
Stereotaxic apparatus
-
Hamilton syringe
-
Y-maze apparatus
-
Histology equipment and reagents (e.g., paraformaldehyde, cryostat, NeuN antibody)
Procedure:
-
Animal Model Preparation:
-
This compound Administration:
-
Administer this compound via the desired route (e.g., ICV or intraperitoneal) at the specified dosage and frequency. For example, 10 pmol of this compound can be administered via ICV every 6 days.[11]
-
-
Behavioral Testing (Y-maze):
-
After the treatment period, assess spatial working memory using the Y-maze spontaneous alternation test.
-
Place each mouse at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).
-
Record the sequence of arm entries. A spontaneous alternation is defined as successive entries into the three different arms.
-
Calculate the percentage of spontaneous alternation: (Number of spontaneous alternations / (Total number of arm entries - 2)) x 100.
-
-
Histological Analysis:
-
Following behavioral testing, perfuse the animals with 4% paraformaldehyde.
-
Collect the brains, cryoprotect, and section them using a cryostat.
-
Perform immunohistochemistry for neuronal markers such as NeuN to assess neuronal loss, particularly in the CA1 region of the hippocampus.[14]
-
Experimental Workflow Diagram:
Caption: Workflow for in vivo neuroprotection assessment.
Western Blot Analysis of STAT3 and CaMKIV Activation
This protocol is for detecting the phosphorylation status of STAT3 and CaMKIV in cell lysates following this compound treatment.
Materials:
-
BV-2 cells or primary neurons
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-CaMKIV (Thr196), anti-total-CaMKIV
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound (e.g., 50 µg/mL for BV-2 cells) for the desired time (e.g., 4 hours).[7]
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound is a highly promising neuroprotective peptide with a well-defined dual mechanism of action that confers potent efficacy against Alzheimer's disease-related pathologies. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this compound. Future studies should focus on optimizing its delivery across the blood-brain barrier and evaluating its long-term safety and efficacy in more advanced preclinical models.
References
- 1. Intracerebroventricular Injection of Amyloid-β Peptides in Normal Mice to Acutely Induce Alzheimer-like Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Oligomeric Forms of Human Amyloid-Beta(1–42) Inhibit Antigen Presentation [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preparation of Stable Amyloid-β Oligomers Without Perturbative Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Vidéo: Injection intra-ventriculaire de peptides β amyloïde chez des souris normales pour induire de manière aiguë des déficits cognitifs de type Alzheimer [jove.com]
- 9. This compound Rescues Ischemic Neuron and Axons Involving JAK/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotection against neurodegenerative diseases: development of a novel hybrid neuroprotective peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cyagen.com [cyagen.com]
- 13. researchmap.jp [researchmap.jp]
- 14. academic.oup.com [academic.oup.com]
Colivelin: A Deep Dive into its Discovery, Synthesis, and Neuroprotective Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Colivelin is a novel, synthetic hybrid peptide that has emerged as a highly potent neuroprotective agent, demonstrating significant therapeutic potential for neurodegenerative diseases such as Alzheimer's disease.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of the this compound peptide, with a focus on the experimental data and protocols relevant to researchers, scientists, and drug development professionals.
Discovery and Rationale
This compound was rationally designed to amalgamate the neuroprotective properties of two naturally occurring peptides: Humanin (HN) and Activity-Dependent Neurotrophic Factor (ADNF).[1][3] Humanin, a 24-amino acid peptide, was first identified in the surviving neurons of Alzheimer's disease patients and is known to suppress neuronal cell death induced by various Alzheimer's-related insults.[1][2] ADNF, a nine-amino acid peptide, also exhibits potent neuroprotective effects at femtomolar concentrations.[3]
The synthesis of this compound involved fusing the ADNF peptide to the N-terminus of a highly potent 17-amino acid derivative of Humanin, AGA-(C8R)HNG17.[1][3] This strategic fusion resulted in a 26-amino acid peptide with significantly enhanced neuroprotective activity compared to its parent molecules.[3]
Chemical Synthesis of this compound
The primary method for synthesizing this compound and other peptides of similar length is Solid-Phase Peptide Synthesis (SPPS) . While the exact, proprietary synthesis protocol for this compound is not publicly detailed, a general and robust SPPS protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is provided below.
General Solid-Phase Peptide Synthesis (SPPS) Protocol:
1. Resin Selection and Preparation:
-
Resin: A suitable solid support, such as Rink amide resin or pre-loaded Wang resin, is chosen to yield a C-terminal amide or carboxylic acid, respectively. For this compound, which has a C-terminal proline, a pre-loaded Pro-resin would be ideal.
-
Swelling: The resin is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 15-30 minutes to ensure optimal reaction kinetics.
2. Amino Acid Coupling Cycle (Repeated for each amino acid):
-
Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF. This exposes the free amine for the next coupling reaction.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.
-
Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA). The activated amino acid is then added to the resin to form a new peptide bond.
-
Washing: The resin is washed again with DMF to remove unreacted reagents.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.
3. Cleavage and Deprotection:
-
Once the full 26-amino acid sequence of this compound is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, a strong acid solution containing scavengers to prevent side reactions. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
4. Purification and Characterization:
-
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[4]
-
Characterization: The purity and identity of the synthesized this compound peptide are confirmed by analytical HPLC and mass spectrometry.[4][5]
Mechanism of Action: Dual Signaling Pathways
This compound exerts its potent neuroprotective effects by activating two distinct intracellular signaling pathways, a feature inherited from its parent peptides.[1][3][6]
-
STAT3 Pathway (from Humanin): The Humanin component of this compound activates the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway.[2] Upon binding to its receptor complex, which may involve gp130, STAT3 is phosphorylated and translocates to the nucleus, where it upregulates the expression of anti-apoptotic genes.[2]
-
CaMKIV Pathway (from ADNF): The ADNF moiety of this compound activates the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway.[3][6] This pathway is crucial for neuronal survival and plasticity.
The synergistic activation of these two pathways is believed to be the basis for this compound's exceptionally potent neuroprotective activity.[3]
Quantitative Data on Neuroprotective Efficacy
The neuroprotective potency of this compound has been demonstrated in numerous in vitro and in vivo studies. A summary of the key quantitative findings is presented below.
| Assay Type | Model System | Insult | Peptide | Effective Concentration / Dose | Outcome | Reference |
| In Vitro Cell Viability | F11 Neuronal Cells | Amyloid-β (1-43) | This compound | 100 fM | Complete suppression of cell death | [1][3] |
| In Vitro Cell Viability | F11 Neuronal Cells | Amyloid-β (1-43) | AGA-(C8R)HNG17 | 10 pM | Complete suppression of cell death | [1][3] |
| In Vitro Cell Viability | F11 Neuronal Cells | Familial AD gene (V642I-APP) | This compound | 100 fM | Full neuroprotection | [3] |
| In Vitro Cell Viability | F11 Neuronal Cells | Familial AD gene (V642I-APP) | AGA-(C8R)HNG17 | 10 pM | Full neuroprotection | [3] |
| In Vivo Spatial Memory | CD-1 Mice | Amyloid-β (25-35) | This compound | 10 pmol (i.c.v.) | Complete suppression of memory impairment | [3] |
| In Vivo Spatial Memory | CD-1 Mice | 3-quinuclidinyl benzilate | This compound | 7 nmol (i.p.) | Significant attenuation of amnesia | [3] |
| In Vivo Neuronal Survival | CD-1 Mice | Amyloid-β (1-42) | This compound | 100 pmol (i.c.v.) | Complete protection of CA1 neurons | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
In Vitro Neuroprotection Assay
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against amyloid-β-induced toxicity in a neuronal cell line.
1. Cell Culture:
-
F11 cells (a hybridoma of rat dorsal root ganglion neurons and mouse neuroblastoma cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
2. Induction of Neuronal Cell Death:
-
Cells are exposed to a toxic insult, such as 25 µM of aggregated amyloid-β (1-43) peptide or transfected with a plasmid expressing a familial Alzheimer's disease-causative mutant protein (e.g., V642I-APP).[3]
3. This compound Treatment:
-
Immediately after the insult, cells are treated with a range of concentrations of this compound (e.g., from 1 fM to 10 nM).
4. Incubation:
-
Cells are incubated for 72 hours under standard cell culture conditions.[3]
5. Cell Viability Assessment:
-
Cell viability is measured using a quantitative assay such as the WST-8 assay (which measures mitochondrial dehydrogenase activity) or a calcein-AM assay (which measures intracellular esterase activity in live cells).[3]
In Vivo Assessment of Spatial Working Memory (Y-Maze Test)
The Y-maze test is a behavioral assay used to evaluate spatial working memory in rodents, which is often impaired in models of Alzheimer's disease.
1. Apparatus:
-
A Y-shaped maze with three identical arms.
2. Animal Model:
-
An Alzheimer's disease mouse model is generated, for example, by repetitive intracerebroventricular (i.c.v.) injections of amyloid-β peptide (e.g., 1 nmol of Aβ25-35, 10 times every other day).[3][7]
3. This compound Administration:
-
This compound is administered to the mice, for instance, via i.c.v. injection (e.g., 10 pmol every 6 days) or intraperitoneal (i.p.) injection.[3][7]
4. Behavioral Testing:
-
Two days after the final amyloid-β and this compound injections, each mouse is placed at the end of one arm of the Y-maze and allowed to explore freely for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded. An "alternation" is defined as consecutive entries into all three different arms.
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
5. Data Analysis:
-
A lower spontaneous alternation percentage in the amyloid-β-treated group compared to the control group indicates impaired spatial working memory. An increase in this percentage in the this compound-treated group demonstrates the peptide's therapeutic effect.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is used to determine the activation of the STAT3 signaling pathway in response to this compound treatment.
1. Cell Culture and Treatment:
-
A suitable neuronal cell line (e.g., F11 or SH-SY5Y) is cultured.
-
Cells are treated with an effective concentration of this compound (e.g., 100 pM) for a specific duration (e.g., 15-30 minutes).
2. Protein Extraction:
-
Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.
3. Protein Quantification:
-
The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
4. SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3).
-
A primary antibody against total STAT3 is used as a loading control.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
5. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified, and the ratio of p-STAT3 to total STAT3 is calculated to determine the level of STAT3 activation.
Conclusion
This compound represents a significant advancement in the development of neuroprotective peptides. Its rational design, leveraging the synergistic effects of Humanin and ADNF, has resulted in a molecule with femtomolar potency in combating neuronal death in models of Alzheimer's disease. The dual activation of the STAT3 and CaMKIV signaling pathways provides a robust mechanism for its therapeutic effects. The experimental data and protocols outlined in this guide offer a solid foundation for further research into the therapeutic applications of this compound and the development of next-generation neuroprotective agents.
References
- 1. Development of a femtomolar-acting humanin derivative named this compound by attaching activity-dependent neurotrophic factor to its N terminus: characterization of this compound-mediated neuroprotection against Alzheimer's disease-relevant insults in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. New labeled derivatives of the neuroprotective peptide this compound: synthesis, characterization, and first in vitro and in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Colivelin's Impact on Amyloid-Beta Plaque Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) presents a significant global health challenge, characterized by the progressive accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Colivelin (CLN), a synthetic hybrid peptide, has emerged as a potent neuroprotective agent with demonstrated efficacy in preclinical models of AD. This document provides a comprehensive technical overview of this compound's mechanism of action, its effects on Aβ-induced pathology, and detailed experimental protocols for its evaluation.
This compound is a 26-amino-acid peptide created by fusing the Activity-Dependent Neurotrophic Factor (ADNF) to a highly potent derivative of Humanin (HN), AGA-(C8R)HNG17.[1][2] This unique structure allows this compound to exert its neuroprotective effects through multiple signaling pathways, offering a multi-faceted approach to combating the complex pathology of Alzheimer's disease.
Mechanism of Action
This compound's neuroprotective activity is mediated through the activation of two primary signaling pathways, leveraging the distinct properties of its constituent peptides.[3][4][5]
-
Humanin-mediated Pathway: The Humanin component of this compound activates the Janus kinase 2/Signal Transducer and Activator of Transcription 3 (Jak2/STAT3) pathway.[1] Upon binding to its receptor complex, which may involve the ciliary neurotrophic factor receptor alpha (CNTFRα), WSX-1, and gp130, it triggers the phosphorylation and activation of STAT3.[1][6] Activated STAT3 then translocates to the nucleus, where it promotes the transcription of anti-apoptotic and pro-survival genes.[7]
-
ADNF-mediated Pathway: The ADNF moiety of this compound activates the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway.[3][4] This pathway is crucial for neuronal survival and protection against various neurotoxic insults, including those induced by Aβ.
The synergistic activation of these two pathways results in a potent neuroprotective effect, even at femtomolar concentrations.[1][3]
Signaling Pathway of this compound
Caption: Dual signaling pathways activated by this compound.
Quantitative Data on this compound's Efficacy
This compound has demonstrated remarkable potency in protecting neurons from Aβ-induced toxicity and insults from familial AD (FAD)-causative genes. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Insult | Cell Type | Measurement | This compound Concentration for Complete Protection | Reference |
| Aβ1-43 (25 µM) | Primary Cortical Neurons | Cell Viability | 100 fM | [3] |
| Overexpressed V642I-APP | Primary Cortical Neurons | Neuronal Cell Death | 100 fM | [3] |
| Overexpressed M146L-PS1 | Primary Cortical Neurons | Neuronal Cell Death | 100 fM | [3] |
| FAD-causative genes | Not Specified | Neuronal Death | 100 fM | [4] |
| Glutamate (20 µM) | Primary Cortical Neurons | Excitotoxicity | 100 fM | [3] |
Table 2: In Vivo Efficacy of this compound in Alzheimer's Disease Models
| Animal Model | Treatment | Outcome Measure | Result | Reference |
| Mice with repetitive i.c.v. Aβ25-35 injection | Intracerebroventricular this compound (10 pmol) | Spatial Working Memory (Y-maze) | Completely suppressed memory impairment | [3] |
| Mice with repetitive i.c.v. Aβ1-42 injection | Intracerebroventricular this compound | Spatial Working Memory (Y-maze) | Completely suppressed memory impairment | [3] |
| Mice with hippocampal Aβ1-42 injection | Intracerebroventricular this compound (100 pmol) | Neuronal Loss in CA1 region | Completely protected neurons from toxicity | [3] |
| 9-month-old APP/PS1 mice | Chronic intranasal this compound | Aβ deposition in the hippocampus | Obviously reduced | [8] |
| 9-month-old APP/PS1 mice | Chronic intranasal this compound | Hippocampal Long-Term Potentiation (LTP) | Reversed the depression of LTP | [8] |
| 9-month-old APP/PS1 mice | Chronic intranasal this compound | Cognitive Behaviors | Prevented impairments in new object recognition, working memory, and long-term spatial memory | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols used in the cited studies.
In Vitro Neuroprotection Assay
-
Cell Culture: Primary cortical neurons are prepared from the cerebral cortex of 17-day-old rat embryos. Neurons are plated on poly-L-lysine-coated 96-well plates at a density of 1.0 × 10^5 cells per well.
-
Induction of Neurotoxicity:
-
Aβ-induced toxicity: Aβ1-43 is dissolved in distilled water and aged at 37°C for 12-16 hours to form aggregates. Neurons are treated with 25 µM Aβ1-43.
-
FAD gene-induced toxicity: Adenoviral vectors carrying FAD-mutant genes (e.g., V642I-APP, M146L-PS1) are used to infect the primary neurons.
-
-
This compound Treatment: this compound is added to the culture medium at varying concentrations (e.g., from 1 fM to 1 nM) at the same time as the neurotoxic insult.
-
Assessment of Cell Viability: After 72 hours of incubation, cell viability is measured using a WST-8 assay (a colorimetric assay for the determination of cell viability in cell proliferation and cytotoxicity assays).
-
Statistical Analysis: Data are analyzed using one-way ANOVA followed by Fisher's PLSD test.
In Vivo Murine Models of Alzheimer's Disease
-
Animals: Male ICR mice or transgenic mouse models of AD such as APP/PS1 mice are used.[8][9] Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Intracerebroventricular (i.c.v.) Cannula Implantation: Mice are anesthetized, and a stainless-steel guide cannula is stereotaxically implanted into the right lateral ventricle.
-
Induction of Aβ-induced Memory Impairment:
-
This compound Administration:
-
Intracerebroventricular: this compound is dissolved in saline and administered via the implanted cannula.
-
Intranasal: this compound is administered daily for a specified period (e.g., 4 weeks).[8]
-
-
Behavioral Testing (Y-maze test):
-
The Y-maze apparatus consists of three arms of equal length.
-
Mice are placed at the end of one arm and allowed to move freely for 8 minutes.
-
The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation, which is an index of spatial working memory.
-
-
Histological Analysis:
-
Electrophysiology (in vivo LTP):
-
To investigate the electrophysiological mechanism of this compound's neuroprotection, in vivo hippocampal long-term potentiation (LTP) is recorded in anesthetized mice.[8]
-
Experimental Workflow for In Vivo Studies
Caption: A generalized workflow for in vivo evaluation of this compound.
Discussion and Future Directions
The data presented herein strongly support the potential of this compound as a therapeutic agent for Alzheimer's disease. Its ability to potently counteract Aβ-induced neurotoxicity and improve cognitive deficits in animal models is promising. The dual mechanism of action, targeting both the STAT3 and CaMKIV pathways, suggests a robust neuroprotective effect that may be more resilient to the multifaceted nature of AD pathology compared to single-target therapies.
Future research should focus on several key areas:
-
Long-term efficacy and safety: Chronic administration studies in a wider range of AD animal models are needed to fully establish the long-term therapeutic window and safety profile of this compound.
-
Blood-brain barrier penetration: While intraperitoneally administered this compound has been shown to suppress memory impairment, indicating it can cross the blood-brain barrier, further pharmacokinetic studies are warranted to optimize delivery to the central nervous system.[3]
-
Clinical Trials: The compelling preclinical data provide a strong rationale for advancing this compound into clinical trials to evaluate its safety and efficacy in human patients with Alzheimer's disease.
References
- 1. Humanin and this compound: neuronal-death-suppressing peptides for Alzheimer's disease and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Humanin and this compound: Neuronal-death-suppressing peptides for Alzheimer’s disease | Semantic Scholar [semanticscholar.org]
- 7. This compound Rescues Ischemic Neuron and Axons Involving JAK/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Ameliorates Impairments in Cognitive Behaviors and Synaptic Plasticity in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraneuronal β-Amyloid Aggregates, Neurodegeneration, and Neuron Loss in Transgenic Mice with Five Familial Alzheimer's Disease Mutations: Potential Factors in Amyloid Plaque Formation - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of Colivelin in Alzheimer's Disease Research: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
Alzheimer's disease (AD) continues to present a formidable challenge to modern medicine, with a pressing need for novel therapeutic strategies that can effectively halt or reverse the neurodegenerative cascade. Colivelin, a novel hybrid peptide, has emerged as a promising candidate in preclinical AD research. This technical guide provides a comprehensive overview of this compound, detailing its unique mechanism of action, summarizing key quantitative preclinical data, and outlining the experimental protocols used to evaluate its efficacy. By presenting this information in a structured and detailed manner, this document aims to facilitate a deeper understanding of this compound's potential and to support ongoing and future research in the field of neuroprotective therapeutics.
Introduction
This compound is a synthetically engineered peptide that combines the neuroprotective properties of two naturally occurring peptides: Humanin (HN) and Activity-Dependent Neurotrophic Factor (ADNF). Specifically, it is composed of ADNF C-terminally fused to a potent Humanin derivative, AGA-(C8R)HNG17.[1][2] This unique structure allows this compound to exert potent neuroprotective effects at remarkably low concentrations, making it a subject of significant interest in the study of neurodegenerative diseases, particularly Alzheimer's disease.[1][2]
The rationale behind the development of this compound lies in the synergistic potential of its constituent parts. Humanin is a 24-amino-acid peptide identified in the occipital lobe of an Alzheimer's patient's brain and has been shown to suppress neuronal death induced by various AD-related insults.[2][3] ADNF, a nine-amino-acid peptide, also demonstrates neuroprotective effects at femtomolar concentrations.[1] By fusing these two peptides, this compound was designed to activate multiple pro-survival pathways simultaneously, thereby offering a more robust defense against the complex pathology of AD.
Mechanism of Action: A Dual Signaling Pathway
This compound's potent neuroprotective effects are attributed to its ability to simultaneously activate two distinct intracellular signaling pathways, a characteristic inherited from its parent peptides.[4][5][6] This dual mechanism provides a multi-faceted approach to combating neuronal cell death.
The two primary pathways activated by this compound are:
-
The Humanin-mediated STAT3 Pathway: The Humanin component of this compound binds to its receptor, initiating a signaling cascade that leads to the activation of the Janus kinase 2 (Jak2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2][3] Activated STAT3 translocates to the nucleus, where it upregulates the expression of anti-apoptotic genes, thereby promoting cell survival.[1][5]
-
The ADNF-mediated CaMKIV Pathway: The Activity-Dependent Neurotrophic Factor (ADNF) portion of this compound triggers a separate pathway involving the activation of Ca2+/calmodulin-dependent protein kinase IV (CaMKIV).[4][5][6] CaMKIV is a key regulator of neuronal function and survival, and its activation contributes to the overall neuroprotective effects of this compound.
This dual-pathway activation is a key differentiator for this compound, potentially offering a more comprehensive neuroprotective effect compared to agents that target a single pathway.
Preclinical Efficacy: In Vitro and In Vivo Data
Numerous preclinical studies have demonstrated the potent neuroprotective effects of this compound in models of Alzheimer's disease. The following tables summarize the key quantitative findings from these studies.
In Vitro Studies
This compound has shown remarkable efficacy in protecting cultured neurons from various insults relevant to Alzheimer's disease pathology.
| Model System | Insult | Effective Concentration of this compound | Outcome | Reference |
| Primary Cortical Neurons | 25 µM Aβ1-43 | 100 fM | Complete suppression of neuronal cell death | [5] |
| F11 Cells | Overexpression of V642I-APP | 100 fM | Full neuroprotection | [1] |
| F11 Cells | Overexpression of M146L-PS1 | 100 fM | Complete suppression of neuronal cell death | [1] |
| BV-2 Cells | Oxygen-Glucose Deprivation (OGD) | 50 µg/mL | Significant increase in p-STAT3 levels | [4] |
In Vivo Studies
In animal models of Alzheimer's disease, this compound has demonstrated the ability to improve cognitive function and reduce neuronal loss.
| Animal Model | Insult | This compound Dosage and Administration | Key Findings | Reference |
| Mice | Repetitive intracerebroventricular (i.c.v.) injection of Aβ25-35 (1 nmol) | 10 pmol (i.c.v.) once every 6 days for 3 weeks | Almost completely suppressed impairment in spatial working memory (SA%: 66.4 ± 1.7% vs 56.6 ± 1.8% for Aβ group) | [1][7] |
| Mice | Repetitive i.c.v. injection of Aβ1-42 (300 pmol) | 100 pmol (i.c.v.) once every 6 days for 3 weeks | Almost completely antagonized impairment in spatial working memory (SA%: 67.4 ± 1.4% vs 56.9 ± 3.1% for Aβ group) | [5] |
| Mice | Hippocampal injection of Aβ1-42 | 100 pmol (i.c.v.) | Completely protected neurons from toxicity in the CA1 region | [1][5] |
| APP/PS1 Transgenic Mice (9 months old) | Chronic Aβ deposition | Intranasal administration | Effectively prevented impairments in new object recognition, working memory, and long-term spatial memory; reduced Aβ deposition in the hippocampus | [8] |
Experimental Protocols
This section provides a detailed overview of the methodologies employed in the key experiments cited in this guide.
In Vitro Neuroprotection Assays
Objective: To determine the concentration-dependent neuroprotective effect of this compound against Aβ-induced toxicity.
Cell Culture:
-
Primary cortical neurons (PCNs) are prepared from the cerebral cortices of rat embryos.
-
F11 cells (a hybrid cell line of rat dorsal root ganglion neurons and mouse neuroblastoma cells) are also utilized.
Experimental Procedure:
-
Cells are cultured in appropriate media and conditions.
-
For neuroprotection assays, cells are pre-incubated with varying concentrations of this compound for 16 hours prior to the addition of the toxic insult.[1]
-
The toxic insult is introduced, which can be Aβ1-43 (typically 25 µM) or transfection with vectors expressing familial AD-causative genes (e.g., V642I-APP, M146L-PS1).[1][5]
-
Cell viability is assessed 72 hours after the insult using standard assays:[1]
-
WST-8 Assay: Measures mitochondrial dehydrogenase activity, an indicator of cell viability.
-
Calcein AM Assay: Calcein AM is a cell-permeant dye that is converted by live cells to the fluorescent calcein, allowing for the quantification of viable cells.
-
Western Blot Analysis:
-
To confirm the activation of signaling pathways, cell lysates are collected and subjected to SDS-PAGE and immunoblotting.
-
Antibodies specific for total and phosphorylated forms of STAT3 and other relevant proteins are used to detect changes in their expression and activation state.[4]
In Vivo Assessment of Cognitive Function
Objective: To evaluate the effect of this compound on spatial working memory in a mouse model of Alzheimer's disease.
Animal Model:
-
Male C57BL/6J mice are typically used.[9]
-
For studies involving genetic models, transgenic mice such as APP/PS1 are employed.[8]
Experimental Procedure:
-
An Alzheimer's-like pathology is induced, for example, by repetitive intracerebroventricular (i.c.v.) injections of Aβ peptides (e.g., Aβ25-35 or Aβ1-42) via an implanted cannula.[1][5]
-
This compound or a vehicle control is administered, often via i.c.v. injection at specified doses and intervals.[1][5]
-
Cognitive function is assessed using behavioral tests, most commonly the Y-maze test for spatial working memory.
Y-Maze Test:
-
The Y-maze apparatus consists of three arms of equal length.
-
A mouse is placed in one arm and allowed to explore the maze freely for a set period (e.g., 8 minutes).
-
The sequence of arm entries is recorded. A spontaneous alternation is defined as successive entries into the three different arms.
-
The percentage of spontaneous alternation (SA%) is calculated as: (Number of spontaneous alternations / (Total number of arm entries - 2)) * 100.
-
A higher SA% is indicative of better spatial working memory.
Histological Analysis of Neuroprotection
Objective: To quantify the protective effect of this compound against Aβ-induced neuronal loss in the hippocampus.
Procedure:
-
Following behavioral testing, mice are euthanized, and their brains are collected.
-
The brains are fixed, embedded in paraffin, and sectioned.
-
Hippocampal sections are stained with cresyl violet, a dye that stains Nissl bodies in neurons, allowing for the visualization and quantification of neuronal cell bodies.[1]
-
The number of viable neurons in specific regions of the hippocampus, such as the CA1 region, is counted and compared between treatment groups.[1]
Conclusion and Future Directions
The preclinical data on this compound present a compelling case for its potential as a therapeutic agent for Alzheimer's disease. Its unique dual-pathway mechanism of action, coupled with its potent neuroprotective effects at femtomolar concentrations in vitro and its ability to rescue cognitive deficits in vivo, underscores its promise. The ability of this compound to be administered intranasally and still exert beneficial effects is also a significant advantage for potential clinical translation.
Future research should focus on several key areas. A more detailed elucidation of the downstream targets of the STAT3 and CaMKIV pathways activated by this compound would provide a more complete understanding of its neuroprotective mechanisms. Long-term studies in animal models are needed to assess the sustained efficacy and safety of chronic this compound administration. Furthermore, pharmacokinetic and pharmacodynamic studies will be crucial to optimize dosing and delivery for potential human clinical trials.
References
- 1. This compound Rescues Ischemic Neuron and Axons Involving JAK/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Humanin and this compound: neuronal-death-suppressing peptides for Alzheimer's disease and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium/calmodulin–dependent protein kinase IV (CaMKIV) activation contributes to the pathogenesis of experimental colitis via inhibition of intestinal epithelial cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. alzped.nia.nih.gov [alzped.nia.nih.gov]
- 9. Development of a femtomolar-acting humanin derivative named this compound by attaching activity-dependent neurotrophic factor to its N terminus: characterization of this compound-mediated neuroprotection against Alzheimer's disease-relevant insults in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Colivelin's Role in Mitigating Ischemic Brain Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of pathological events leading to neuronal death and long-term disability. The development of effective neuroprotective agents that can mitigate this damage is a critical area of research. Colivelin, a novel hybrid peptide, has emerged as a promising therapeutic candidate. This document provides an in-depth technical overview of this compound's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
This compound is a synthetically engineered peptide that combines the neuroprotective properties of two endogenous molecules: a potent derivative of Humanin (HNG) and Activity-Dependent Neurotrophic Factor (ADNF).[1] This unique composition allows this compound to activate multiple pro-survival pathways, offering a multi-faceted approach to combating the cellular damage induced by ischemic brain injury.[2][3]
Mechanism of Action: Dual Pro-Survival Signaling Pathways
This compound exerts its neuroprotective effects by concurrently activating two distinct intracellular signaling cascades: the JAK/STAT3 pathway, triggered by its Humanin moiety, and the Ca²⁺/Calmodulin-dependent Protein Kinase IV (CaMKIV) pathway, initiated by its ADNF component.[2][4]
JAK/STAT3 Signaling Pathway
The Humanin component of this compound activates the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical route for promoting cell survival and mitigating apoptosis.[5] Upon activation, JAK2 phosphorylates STAT3, leading to its dimerization and translocation to the nucleus.[6] In the nucleus, phosphorylated STAT3 acts as a transcription factor, upregulating the expression of anti-apoptotic genes, such as Bcl-2, and downregulating pro-apoptotic genes, like Bax.[5][7] This shift in the balance of apoptotic regulatory proteins is crucial for neuronal survival in the ischemic brain.[5]
ADNF-Mediated CaMKIV Signaling Pathway
The ADNF component of this compound activates a separate neuroprotective cascade involving Ca²⁺/Calmodulin-dependent Protein Kinase IV (CaMKIV).[2][4] This pathway is initiated by an increase in intracellular calcium levels, which leads to the activation of Calmodulin Kinase Kinase (CaMKK). CaMKK, in turn, phosphorylates and activates CaMKIV.[8] Activated CaMKIV then translocates to the nucleus and phosphorylates the cAMP Response Element-Binding protein (CREB).[9] Phosphorylated CREB promotes the transcription of genes that are essential for neuronal survival and plasticity.[8]
Quantitative Data from Preclinical Studies
The neuroprotective efficacy of this compound in the context of ischemic brain injury has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Ischemic Stroke
| Parameter | Vehicle Control | This compound Treatment | Percent Change | Reference |
| Infarct Volume (%) | 55.2 ± 4.5 | 32.8 ± 3.1 | ↓ 40.6% | [5] |
| Neurological Deficit Score | 3.2 ± 0.4 | 1.8 ± 0.3 | ↓ 43.8% | [5] |
| Bcl-2 Expression (relative units) | 1.0 ± 0.1 | 2.1 ± 0.2 | ↑ 110% | [5] |
| Bax Expression (relative units) | 1.0 ± 0.1 | 0.5 ± 0.08 | ↓ 50% | [5] |
| Cleaved Caspase-3 (relative units) | 1.0 ± 0.12 | 0.4 ± 0.06 | ↓ 60% | [5] |
| p < 0.05 compared to vehicle control. |
Table 2: In Vitro Efficacy of this compound in an Oxygen-Glucose Deprivation (OGD) Model
| Parameter | OGD Control | This compound Treatment | Concentration | Reference |
| Neuronal Viability (%) | 48.2 ± 5.1 | 75.6 ± 6.3 | 100 nM | [2][3] |
| Apoptotic Cells (%) | 35.4 ± 4.2 | 12.8 ± 2.1 | 100 nM | [2][3] |
| p-STAT3 Levels (relative to total STAT3) | 1.0 ± 0.2 | 3.5 ± 0.4 | 50 µg/mL | [2][3] |
| p < 0.05 compared to OGD control. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's neuroprotective effects in ischemic brain injury.
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
The MCAO model is a widely used preclinical model to mimic human ischemic stroke.[10][11]
-
Animal Preparation: Adult male C57BL/6 mice (20-25g) are used. Animals are anesthetized with isoflurane (2% for induction, 1-1.5% for maintenance) in a mixture of 70% N₂O and 30% O₂. Body temperature is maintained at 37.0 ± 0.5°C using a heating pad.
-
Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A 6-0 nylon monofilament with a silicon-coated tip is inserted into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA). Occlusion is confirmed by a drop in regional cerebral blood flow, monitored by laser Doppler flowmetry.
-
Ischemia and Reperfusion: The filament is left in place for 60 minutes to induce ischemia.[5] For reperfusion, the filament is withdrawn.
-
This compound Administration: this compound (e.g., 1 mg/kg) or vehicle is administered intraperitoneally at the time of reperfusion.[12]
-
Outcome Assessment:
-
Neurological Deficit Scoring: At 24 hours post-MCAO, neurological deficits are assessed using a 5-point scale.[13]
-
Infarct Volume Measurement: At 24 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet to visualize the infarct area.[10][14] The infarct volume is quantified using image analysis software.[14]
-
Oxygen-Glucose Deprivation (OGD) Model
The OGD model is an in vitro method to simulate ischemic conditions in cultured neuronal cells.[15]
-
Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., HT22) are cultured to an appropriate confluency.
-
OGD Induction: The culture medium is replaced with a glucose-free medium. The cells are then placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a specified duration (e.g., 2-4 hours).
-
Reoxygenation: After the OGD period, the glucose-free medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO₂) for a reoxygenation period (e.g., 24 hours).
-
This compound Treatment: this compound (e.g., 100 nM) is added to the culture medium at the beginning of the reoxygenation period.
-
Outcome Assessment:
Western Blot Analysis for p-STAT3
This protocol is used to quantify the activation of the STAT3 pathway.
-
Protein Extraction: Following treatment, cells or brain tissue are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (p-STAT3). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to the levels of total STAT3 or a loading control like β-actin.
Conclusion
This compound demonstrates significant potential as a neuroprotective agent for the treatment of ischemic brain injury. Its unique dual-mechanism of action, targeting both the JAK/STAT3 and CaMKIV signaling pathways, allows for a robust and multi-faceted approach to promoting neuronal survival. The quantitative data from preclinical in vivo and in vitro studies consistently show that this compound can reduce infarct volume, improve neurological function, and mitigate apoptosis. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound as a novel therapeutic for ischemic stroke. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. Bcl-2 overexpression protects against neuron loss within the ischemic margin following experimental stroke and inhibits cytochrome c translocation and caspase-3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a femtomolar-acting humanin derivative named this compound by attaching activity-dependent neurotrophic factor to its N terminus: characterization of this compound-mediated neuroprotection against Alzheimer's disease-relevant insults in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Rescues Ischemic Neuron and Axons Involving JAK/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of JAK2-STAT3 signaling after cerebral insults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol provides neuroprotection by regulating the JAK2/STAT3/PI3K/AKT/mTOR pathway after stroke in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calmodulin kinase IV-dependent CREB activation is required for neuroprotection via NMDA receptor-PSD95 disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity-Dependent Neuroprotection and cAMP Response Element-Binding Protein (CREB): Kinase Coupling, Stimulus Intensity, and Temporal Regulation of CREB Phosphorylation at Serine 133 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mouse model of intraluminal MCAO: cerebral infarct evaluation by cresyl violet staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchmap.jp [researchmap.jp]
- 13. en-journal.org [en-journal.org]
- 14. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. netri.com [netri.com]
- 18. Caspase-3 activation and caspase-like proteolytic activity in human perinatal hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Colivelin Administration in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of Colivelin, a promising neuroprotective peptide, in mouse models of Alzheimer's disease (AD). The following protocols are based on established research and are intended to facilitate the replication and further investigation of this compound's therapeutic potential.
Data Presentation: In Vivo Administration of this compound
The following tables summarize key quantitative data from studies administering this compound to mouse models of Alzheimer's disease.
Table 1: Intracerebroventricular (i.c.v.) Administration of this compound
| Mouse Model | Age | Compound Administered with this compound | This compound Dosage | Administration Frequency | Duration | Reference |
| C57BL/6 (Aβ25-35 induced) | Adult | Aβ25-35 (1 nmol) | 10 pmol | Once every 6 days | 3 weeks | [1] |
| C57BL/6 (Aβ1-42 induced) | Adult | Aβ1-42 (300 pmol) | 100 pmol | Single dose 24h before Aβ1-42 | Single dose | [1] |
| G93A-SOD1 (ALS model) | 80 days | - | 100 fmol, 10 pmol, 1 nmol | Every other day | Until end of experiment | [2][3] |
Table 2: Intraperitoneal (i.p.) Administration of this compound
| Mouse Model | Age | Compound Administered with this compound | This compound Dosage | Administration Frequency | Duration | Reference |
| C57BL/6 (3-QNB induced amnesia) | Adult | 3-Quinuclidinyl benzilate (70 ng) | 7 nmol | Single pre-injection | Single dose | [4] |
| CD-1 (3-QNB induced amnesia) | Adult | 3-Quinuclidinyl benzilate (17.5 ng) | 1.4, 7, and 35 nmol | Single pre-injection | Single dose | [4] |
Table 3: Intranasal (i.n.) Administration of this compound
| Mouse Model | Age | This compound Dosage | Administration Frequency | Duration | Reference |
| APP/PS1 | 9 months | Not specified | Chronic | Not specified | [5][6][7][8] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol outlines the steps for dissolving and preparing this compound for injection.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, distilled water or sterile phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) (optional, for hydrophobic peptides)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the appropriate solvent: The solubility of this compound can vary. For most in vivo applications, dissolving in sterile water or PBS is preferred. However, if the peptide is hydrophobic, a small amount of DMSO can be used to initially dissolve the peptide, followed by dilution with sterile water or PBS.[9][10][11] It is recommended to first test the solubility of a small amount of the peptide.
-
Calculate the required amount: Based on the desired dosage and the number of animals, calculate the total amount of this compound needed.
-
Reconstitution:
-
Allow the lyophilized this compound vial to reach room temperature before opening to prevent condensation.
-
Add the calculated volume of sterile water or PBS to the vial to achieve the desired stock concentration.
-
Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
If using DMSO, first dissolve the peptide in a small volume of DMSO and then slowly add sterile water or PBS to the desired final concentration while gently vortexing.
-
-
Sterile Filtration (Optional but Recommended): For intracerebroventricular injections, it is advisable to sterile filter the this compound solution through a 0.22 µm syringe filter to remove any potential microbial contaminants.
-
Storage: Aliquot the reconstituted this compound solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Intracerebroventricular (i.c.v.) Injection in Mice
This protocol describes the surgical procedure for delivering this compound directly into the lateral ventricles of the mouse brain.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus for mice
-
Hamilton syringe with a 30-gauge needle
-
Surgical drill
-
Surgical tools (scalpel, forceps, etc.)
-
Suturing material or tissue adhesive
-
70% ethanol and betadine for sterilization
-
Heating pad to maintain body temperature
Procedure:
-
Anesthesia and Stereotaxic Mounting:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Once fully anesthetized, place the mouse in the stereotaxic frame, ensuring the head is securely fixed.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and sterilize the surgical area with 70% ethanol and betadine.
-
-
Surgical Incision and Craniotomy:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks on the skull.
-
Using a surgical drill, create a small burr hole at the desired coordinates for injection into the lateral ventricle. The following coordinates relative to bregma are commonly used for C57BL/6 mice:
-
Note: These coordinates may need to be adjusted based on the specific mouse strain and age.
-
-
This compound Injection:
-
Lower the Hamilton syringe needle through the burr hole to the target DV coordinate.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.5-1 µL/min) to avoid tissue damage.
-
After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-operative Care:
-
Suture the scalp incision or close it with tissue adhesive.
-
Administer post-operative analgesics as required.
-
Place the mouse on a heating pad to maintain body temperature until it recovers from anesthesia.
-
Monitor the mouse closely for any signs of distress.
-
Protocol 3: Y-Maze Spontaneous Alternation Test
This behavioral test is used to assess spatial working memory, a cognitive function often impaired in Alzheimer's disease.
Apparatus:
-
A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, and 20 cm high) made of a non-porous material for easy cleaning. The arms are typically arranged at a 120° angle from each other.
Procedure:
-
Habituation:
-
Handle the mice for a few days prior to testing to reduce stress.
-
On the day of the test, allow the mice to acclimate to the testing room for at least 30-60 minutes before starting the experiment.
-
-
Testing:
-
Place a mouse at the end of one arm (the "start arm") and allow it to freely explore the maze for a set period, typically 5-8 minutes.[15][16]
-
Record the sequence of arm entries using a video tracking system or by a trained observer. An arm entry is defined as all four paws entering the arm.
-
Between each trial, clean the maze with 70% ethanol or a similar cleaning agent to eliminate olfactory cues.
-
-
Data Analysis:
-
An alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternation using the following formula:
-
% Spontaneous Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] x 100 [15]
-
-
A higher percentage of spontaneous alternation indicates better spatial working memory.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its neuroprotective effects through the activation of two key signaling pathways: the STAT3 pathway and the CaMKIV pathway.[17] This dual mechanism contributes to its potent anti-apoptotic and pro-survival effects in neurons.
Caption: this compound's dual signaling pathway for neuroprotection.
Experimental Workflow for this compound Administration and Behavioral Testing
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of Alzheimer's disease.
Caption: A typical experimental workflow for in vivo this compound studies.
References
- 1. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. This compound prolongs survival of an ALS model mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a femtomolar-acting humanin derivative named this compound by attaching activity-dependent neurotrophic factor to its N terminus: characterization of this compound-mediated neuroprotection against Alzheimer's disease-relevant insults in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Impairments in Cognitive Behaviors and Synaptic Plasticity in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Ameliorates Impairments in Cognitive Behaviors and Synaptic Plasticity in APP/PS1 Transgenic Mice [ouci.dntb.gov.ua]
- 7. This compound ameliorates impairments in cognitive behaviors and synaptic plasticity in APP/PS1 transgenic mice | AlzPED [alzped.nia.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 12. gubra.dk [gubra.dk]
- 13. researchgate.net [researchgate.net]
- 14. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spontaneous Alternation Test (Y-Maze) [bio-protocol.org]
- 16. mmpc.org [mmpc.org]
- 17. medchemexpress.com [medchemexpress.com]
Colivelin Dosage for In Vivo Neuroprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Colivelin, a potent neuroprotective peptide, and its application in in vivo neuroprotection studies. This document includes a summary of effective dosages, detailed experimental protocols derived from published research, and visualizations of its signaling pathway and experimental workflows.
Introduction
This compound is a synthetically engineered hybrid peptide that combines the neuroprotective properties of Humanin (HN) and Activity-Dependent Neurotrophic Factor (ADNF). Specifically, it is composed of the ADNF C-terminally fused to a potent Humanin derivative, AGA-(C8R)HNG17.[1][2] This unique structure allows this compound to exert its neuroprotective effects through two distinct signaling pathways, making it a highly effective agent against neuronal cell death in various models of neurodegenerative diseases.[1][3][4] In vitro studies have demonstrated its remarkable potency, with complete suppression of neuronal death at concentrations as low as 100 femtomolar.[1][5][6] Its ability to cross the blood-brain barrier allows for systemic administration, further enhancing its therapeutic potential.[1][5]
Quantitative Data Summary
The following table summarizes the effective dosages of this compound used in various in vivo neuroprotection studies.
| Animal Model | Disease Model | Route of Administration | This compound Dosage | Key Findings | Reference |
| Mice | Alzheimer's Disease (Aβ25-35 or Aβ1-42 induced memory impairment) | Intracerebroventricular (i.c.v.) | 10 injections of 1 nmol Aβ with or without this compound | Completely suppressed impairment in spatial working memory and antagonized neuronal loss in the CA1 region of the hippocampus. | [1][5] |
| Mice | Alzheimer's Disease (Muscarinic acetylcholine receptor antagonist-induced memory impairment) | Intraperitoneal (i.p.) | Not specified | Suppressed memory impairment, indicating blood-brain barrier penetration. | [1][5] |
| Rats | Alzheimer's Disease (Aβ25-35 induced deficits) | Intrahippocampal | 0.2 nmol | Effectively prevented spatial learning and memory deficits and prevented the suppression of hippocampal long-term potentiation (LTP). | [7] |
| Mice (G93A-SOD1 Tg) | Amyotrophic Lateral Sclerosis (ALS) | Intracerebroventricular (i.c.v.) | 10 pmol or 1 nmol per 2 days | Dose-dependently improved motor performance, prolonged survival, and increased motoneuronal survival in the spinal cord. | [8][9] |
| Mice | Ischemic Stroke (transient focal cerebral ischemia) | Not specified | Not specified | Decreased neurological deficits, infarct lesion, axonal damage, and neuronal death. | [10] |
| Fetal Mice | Fetal Alcohol Syndrome (Alcohol-induced apoptosis) | Not specified | Not specified | Prevented alcohol-induced apoptosis in the fetal brain. | [11] |
Signaling Pathway
This compound's neuroprotective effects are mediated through the activation of two independent pro-survival signaling pathways.[1][4][5] The ADNF component of this compound activates the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway, while the Humanin derivative component activates the Janus kinase 2/signal transducer and activator of transcription 3 (Jak2/STAT3) pathway.[1][2]
Caption: this compound's dual signaling pathway for neuroprotection.
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Administration of this compound in an Alzheimer's Disease Mouse Model
This protocol is adapted from studies investigating the neuroprotective effects of this compound against amyloid-beta (Aβ) induced toxicity.[1]
1. Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline
-
Aβ25-35 or Aβ1-42 peptide
-
Stereotaxic apparatus
-
Hamilton syringe (10 µl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal model: Male C57BL/6 mice
2. Preparation of Solutions:
-
This compound Solution: Dissolve this compound in sterile saline to the desired final concentration (e.g., for co-injection with Aβ). Prepare fresh on the day of the experiment.
-
Aβ Peptide Solution: Prepare Aβ25-35 or Aβ1-42 solution according to established protocols to form aggregated, neurotoxic species. A common method is to dissolve the peptide in sterile water and incubate it at 37°C for several days.
3. Surgical Procedure and Administration:
-
Anesthetize the mouse using an appropriate anesthetic.
-
Mount the mouse in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the lateral ventricle. Stereotaxic coordinates for the lateral ventricle in mice are typically (relative to bregma): Anteroposterior (AP): -0.2 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.5 mm. These coordinates should be optimized for the specific mouse strain and age.
-
Slowly inject the desired volume of this compound and/or Aβ solution (e.g., 1-5 µl) into the lateral ventricle using a Hamilton syringe.
-
Leave the needle in place for a few minutes post-injection to prevent backflow.
-
Withdraw the needle slowly, suture the incision, and allow the mouse to recover in a warm cage.
4. Post-operative Care and Analysis:
-
Monitor the animals for any signs of distress.
-
For studies involving repetitive injections, repeat the administration as required by the experimental design (e.g., daily for 10 days).[1]
-
Conduct behavioral tests (e.g., Y-maze, Morris water maze) to assess spatial working memory.
-
At the end of the experiment, euthanize the animals and perfuse them with saline followed by a fixative (e.g., 4% paraformaldehyde).
-
Collect brain tissue for histological analysis (e.g., Nissl staining, immunohistochemistry for neuronal markers) to assess neuronal loss.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound
This protocol is a general guideline for systemic administration of this compound.
1. Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline
-
Syringes (1 ml) with appropriate gauge needles (e.g., 25-27G)
-
Animal model (e.g., mice, rats)
2. Preparation of this compound Solution:
-
Dissolve this compound in sterile saline to the desired concentration. The volume to be injected should be calculated based on the animal's body weight (e.g., 10 ml/kg for mice).
3. Administration Procedure:
-
Gently restrain the animal.
-
Lift the animal's hindquarters to allow the abdominal organs to shift forward.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage.
4. Experimental Follow-up:
-
Proceed with the specific experimental paradigm (e.g., induction of neurotoxicity, behavioral testing).
-
The timing of this compound administration relative to the neurotoxic insult will depend on the experimental question (pre-treatment, co-treatment, or post-treatment).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for in vivo neuroprotection studies using this compound.
References
- 1. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Humanin and this compound: neuronal-death-suppressing peptides for Alzheimer's disease and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of a femtomolar-acting humanin derivative named this compound by attaching activity-dependent neurotrophic factor to its N terminus: characterization of this compound-mediated neuroprotection against Alzheimer's disease-relevant insults in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | STATs | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. researchmap.jp [researchmap.jp]
- 9. This compound prolongs survival of an ALS model mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Rescues Ischemic Neuron and Axons Involving JAK/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel peptide, this compound, prevents alcohol-induced apoptosis in fetal brain of C57BL/6 mice: signaling pathway investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Colivelin Efficacy in Ischemic Stroke Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, is a leading cause of mortality and long-term disability. The pathophysiology involves a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, leading to neuronal death and neurological deficits. Neuroprotective strategies aim to interrupt this cascade and salvage brain tissue. Colivelin, a hybrid peptide combining the neuroprotective properties of Humanin and Activity-Dependent Neurotrophic Factor (ADNF), has emerged as a promising therapeutic candidate. It is a brain-penetrant peptide that has demonstrated potent neuroprotective effects in various models of neurodegeneration and brain injury.[1][2]
These application notes provide a comprehensive overview of the techniques and protocols used to assess the efficacy of this compound in preclinical rodent models of ischemic stroke. The focus is on establishing a robust experimental framework to evaluate its neuroprotective potential, from inducing the stroke model to detailed functional and molecular analyses.
Experimental Model: Transient Middle Cerebral Artery Occlusion (tMCAO)
The most widely used model to mimic human focal ischemic stroke in rodents is the transient Middle Cerebral Artery Occlusion (tMCAO) model.[3] This model involves the temporary blockage of the MCA, typically for 60-90 minutes, followed by reperfusion, which simulates the clinical scenario of thrombolysis or thrombectomy.[4][5][6]
Experimental Workflow
The overall experimental workflow for assessing this compound's efficacy is depicted below.
Caption: General experimental workflow for evaluating this compound in a tMCAO stroke model.
Protocol 1: tMCAO Surgery (Intraluminal Suture Method)
This protocol is adapted from standard procedures for inducing focal cerebral ischemia in mice or rats.[5][7]
Materials:
-
Anesthesia (e.g., Isoflurane)
-
Heating pad with a rectal probe to maintain body temperature (37 ± 0.5°C)
-
Surgical microscope
-
Micro-surgical instruments
-
4-0 silk sutures
-
Silicone-coated nylon monofilament (size varies by animal weight and species)
-
Laser Doppler Flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the animal and place it in a supine position on the heating pad.
-
Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully dissect the arteries from the surrounding tissue and vagus nerve.
-
Ligate the distal end of the ECA. Place a temporary ligature around the proximal ECA.
-
Place a temporary ligature around the CCA.
-
Introduce the silicone-coated filament into the ECA through a small incision.
-
Gently advance the filament from the ECA into the ICA until it occludes the origin of the MCA (approximately 9-11 mm for mice, 18-20 mm for rats from the CCA bifurcation).[8] A drop in cerebral blood flow (if monitored) confirms occlusion.
-
Secure the filament in place and allow occlusion for the desired period (e.g., 60 minutes).[4]
-
After the occlusion period, withdraw the filament to allow reperfusion.
-
Remove the temporary ligatures and permanently ligate the ECA stump.
-
Suture the neck incision and allow the animal to recover in a warm cage.
Assessment of Therapeutic Efficacy
The efficacy of this compound is assessed through a combination of functional, histological, and molecular techniques.
Neurobehavioral Assessment
Behavioral tests are crucial for evaluating functional recovery.[9][10] These tests should be performed at various time points post-stroke (e.g., 24h, 3d, 7d, 14d).
Table 1: Summary of Neurobehavioral Tests
| Test Name | Assessed Function | Scoring Principle | Reference |
| Modified Neurological Severity Score (mNSS) | Motor, sensory, balance, and reflex functions. | Graded scale (0-14); higher score indicates more severe deficit. | [11] |
| Bederson Score | Global neurological function, focusing on postural reflex and forelimb flexion. | Graded scale (0-5); higher score indicates more severe deficit. | [11][12] |
| Corner Test | Sensorimotor and postural asymmetry. | Measures the frequency of turning left vs. right to exit a corner. | [11][13] |
| Cylinder Test | Forelimb use asymmetry during vertical exploration. | Quantifies the use of the impaired vs. unimpaired forelimb. | [11][13] |
| Rotarod Test | Motor coordination and balance. | Measures the latency to fall from a rotating rod. | [11][13] |
Protocol 2: Modified Neurological Severity Score (mNSS)
The mNSS is a composite score evaluating multiple neurological functions.[11]
Procedure:
-
Motor Tests (6 points):
-
Raising the rat by the tail (Flexion of forelimb, hindlimb).
-
Placing the rat on the floor (Circling behavior).
-
Walking on a flat surface (Gait analysis).
-
-
Sensory Tests (2 points):
-
Placing and visual tests for tactile and proprioceptive deficits.
-
-
Beam Balance Test (6 points):
-
Ability to balance on and traverse beams of decreasing width.
-
-
Reflexes and Abnormal Movements (4 points):
-
Pinna reflex, corneal reflex, startle reflex.
-
Scoring: One point is given for the inability to perform each task. The total score ranges from 0 (normal) to 14 (maximal deficit). A score of 1-4 indicates mild, 5-9 moderate, and 10-14 severe injury.[11]
Histopathological Assessment
Histological analysis provides a direct measure of the extent of brain damage.
Protocol 3: Infarct Volume Measurement by TTC Staining
2,3,5-triphenyltetrazolium chloride (TTC) is a salt that is reduced by mitochondrial dehydrogenases in living cells to a red formazan product. Ischemic tissue, with reduced enzyme activity, remains unstained (white).[5][6]
Procedure:
-
At a predetermined endpoint (e.g., 24 or 48 hours post-tMCAO), euthanize the animal and decapitate.
-
Quickly remove the brain and place it in a cold saline solution.
-
Slice the brain into 2-mm coronal sections using a brain matrix.
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-20 minutes in the dark.[5]
-
Transfer the stained slices into a 10% formaldehyde solution for fixation.
-
Scan or photograph the slices. Use image analysis software (e.g., ImageJ) to measure the area of the infarct (white) and the total area of the ipsilateral and contralateral hemispheres for each slice.
-
Calculate the infarct volume, often corrected for edema:
-
Corrected Infarct Volume (%) = [(Volume of Contralateral Hemisphere) - (Volume of Non-infarcted Ipsilateral Hemisphere)] / (Volume of Contralateral Hemisphere) x 100.
-
Molecular and Cellular Analysis
These assays elucidate the mechanisms through which this compound exerts its protective effects, particularly on apoptosis and key signaling pathways.
Mechanism of Action: this compound Signaling Pathways
This compound is known to activate pro-survival signaling cascades. Its neuroprotective effects are mediated through at least two key pathways: the JAK/STAT3 pathway, triggered by the Humanin component, and a Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway, triggered by the ADNF component.[2][4][14] Activation of these pathways leads to the upregulation of anti-apoptotic proteins (e.g., Bcl-2) and the downregulation of pro-apoptotic proteins (e.g., Bax, cleaved Caspase-3), ultimately inhibiting neuronal death.[1][15]
Caption: this compound activates JAK/STAT3 and CaMKIV pathways to promote neuronal survival.
Protocol 4: TUNEL Assay for Apoptosis in Brain Sections
The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[16][17]
Materials:
-
Paraffin-embedded or frozen brain sections
-
Proteinase K
-
TUNEL reaction mixture (containing TdT and labeled dUTP, e.g., FITC-dUTP)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.
-
Permeabilize the tissue by incubating with Proteinase K (20 µg/mL) for 15-30 minutes at room temperature.[16]
-
Wash sections with PBS.
-
Add 50-100 µL of the TUNEL reaction mixture to each section, ensuring the tissue is covered.
-
Incubate at 37°C for 60 minutes in a humidified, dark chamber.[16]
-
Wash sections with PBS to stop the reaction.
-
Counterstain nuclei with DAPI for 10 minutes.
-
Wash again and mount with an anti-fade mounting medium.
-
Visualize under a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence, while all nuclei will show blue fluorescence from DAPI.
-
Quantify the number of TUNEL-positive cells per field of view in the peri-infarct region.
Protocol 5: Western Blot for Apoptosis and Signaling Proteins
Western blotting is used to quantify changes in the expression levels of specific proteins.[18][19]
Materials:
-
Brain tissue homogenates from the ischemic hemisphere
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Homogenize brain tissue samples in ice-cold RIPA buffer.[20]
-
Centrifuge at high speed (e.g., 12,000 g) for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, then apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band densities using image analysis software and normalize to a loading control (e.g., β-actin).
Protocol 6: ELISA for Inflammatory Cytokines
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of inflammatory cytokines like TNF-α, IL-1β, and IL-6 in brain tissue.[21][22]
Materials:
-
Brain tissue homogenates
-
Cytokine-specific ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Prepare brain tissue homogenates as described for Western Blotting (Protocol 5, steps 1-3).
-
Coat a 96-well plate with the capture antibody overnight at 4°C.[23]
-
Wash the plate and block non-specific binding sites.
-
Add protein standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes.
-
Wash the plate and add the substrate solution (e.g., TMB). Incubate in the dark until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations in the samples based on the standard curve.
Data Presentation
Quantitative data should be summarized to allow for clear comparison between treatment (this compound) and control (Vehicle) groups.
Table 2: Example Data Summary for this compound Efficacy
| Parameter | Sham Group | Vehicle + tMCAO | This compound + tMCAO | p-value |
| Infarct Volume (%) | 0 ± 0 | 45.2 ± 5.8 | 25.6 ± 4.1 | <0.01 |
| mNSS (at 72h) | 0.5 ± 0.2 | 10.8 ± 1.2 | 6.5 ± 1.0 | <0.01 |
| TUNEL+ cells/field | 2 ± 1 | 85 ± 11 | 32 ± 7 | <0.001 |
| Bcl-2/Bax Ratio (fold change) | 1.0 | 0.4 ± 0.1 | 0.8 ± 0.1 | <0.05 |
| p-STAT3/STAT3 Ratio (fold change) | 1.0 | 1.1 ± 0.2 | 2.5 ± 0.4 | <0.01 |
| IL-6 (pg/mg protein) | 50 ± 8 | 350 ± 45 | 180 ± 30 | <0.01 |
Note: Data are presented as Mean ± SEM and are hypothetical examples for illustrative purposes.
Conclusion
The protocols and techniques outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in ischemic stroke models. A multi-faceted approach, combining behavioral, histological, and molecular analyses, is essential to thoroughly characterize its neuroprotective efficacy and underlying mechanisms of action. Consistent application of these standardized methods will yield reliable and translatable data for advancing this compound as a potential therapy for ischemic stroke.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Rescues Ischemic Neuron and Axons Involving JAK/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modeling Transient Focal Ischemic Stroke in Rodents by Intraluminal Filament Method of Middle Cerebral Artery Occlusion | Springer Nature Experiments [experiments.springernature.com]
- 8. RODENT STROKE MODEL GUIDELINES FOR PRECLINICAL STROKE TRIALS (1ST EDITION) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional assessments in the rodent stroke model | Scilit [scilit.com]
- 10. Behavioral tests in rodent models of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. TUNEL assay for measuring cellular apoptosis in the mouse brain [bio-protocol.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Western blot in homogenised mouse brain samples [protocols.io]
- 21. Item - Brain homogenate preparation for cytokine assay. - Public Library of Science - Figshare [plos.figshare.com]
- 22. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bdbiosciences.com [bdbiosciences.com]
Application Notes and Protocols for the Detection of Colivelin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colivelin is a synthetically engineered neuroprotective peptide that has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, including Alzheimer's disease.[1][2][3] As a hybrid peptide, it combines the neuroprotective activities of Activity-Dependent Neurotrophic Factor (ADNF) and a potent derivative of Humanin, AGA-(C8R)HNG17.[1][3] Its mechanism of action involves the activation of two key pro-survival signaling pathways: the STAT3 pathway and the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway.[1][2][4]
Given the therapeutic interest in this compound, robust and reliable methods for its detection and quantification in biological samples are crucial for pharmacokinetic studies, pharmacodynamic assessments, and overall drug development. These application notes provide detailed protocols for both indirect and direct methods of this compound detection.
This compound Signaling Pathway
This compound exerts its neuroprotective effects through a dual signaling cascade. The Humanin component activates the JAK2/STAT3 pathway, leading to the transcription of anti-apoptotic genes. Concurrently, the ADNF moiety of this compound activates the CaMKIV pathway, which also promotes neuronal survival.
Caption: this compound's dual signaling pathway promoting neuronal survival.
Indirect Detection of this compound Activity: Western Blot for Phospho-STAT3
A common method to assess the biological activity of this compound is to measure the phosphorylation of its downstream target, STAT3. This can be achieved through Western blotting.
Experimental Workflow
Caption: Workflow for the indirect detection of this compound activity via Western Blot.
Protocol: Western Blot for Phospho-STAT3
1. Sample Preparation (Cell Lysates)
-
Culture cells to the desired confluence and treat with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load samples onto a polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Blocking
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
6. Antibody Incubation
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
7. Detection
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
8. Data Analysis
-
Quantify the band intensity using densitometry software. Normalize the p-STAT3 signal to a loading control like GAPDH or β-actin.
Table 1: Reagents and Materials for Western Blot
| Reagent/Material | Supplier | Catalog Number (Example) |
| RIPA Buffer | Thermo Fisher | 89900 |
| Protease/Phosphatase Inhibitors | Roche | 04693132001 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Polyacrylamide Gels | Bio-Rad | Various |
| PVDF Membrane | Millipore | IPFL00010 |
| Non-fat Dry Milk | Bio-Rad | 1706404 |
| Anti-p-STAT3 Antibody | Cell Signaling | 9145 |
| Anti-GAPDH Antibody | Cell Signaling | 5174 |
| HRP-conjugated Secondary Ab | Cell Signaling | 7074 |
| Chemiluminescent Substrate | Thermo Fisher | 34580 |
Direct Detection of this compound
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and specificity for the quantification of this compound in plasma, cerebrospinal fluid (CSF), and brain tissue homogenates.
1. Sample Preparation
-
Plasma/CSF:
-
Protein precipitation: Add acetonitrile (1:3 v/v) to the sample, vortex, and centrifuge to pellet precipitated proteins.
-
Solid-phase extraction (SPE): Further clean up the supernatant using a C18 SPE cartridge to enrich for the peptide and remove interfering substances.
-
-
Brain Tissue:
-
Homogenize the tissue in an appropriate buffer.
-
Perform protein precipitation and SPE as described for plasma/CSF.
-
2. LC Separation
-
Use a C18 reverse-phase column.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
3. MS/MS Detection
-
Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Optimize the instrument parameters for the specific precursor and product ions of this compound.
-
A stable isotope-labeled version of this compound should be used as an internal standard for accurate quantification.
Table 2: Proposed LC-MS/MS Parameters for this compound Detection
| Parameter | Proposed Value/Condition |
| Sample Type | Plasma, CSF, Brain Homogenate |
| Sample Preparation | Protein Precipitation followed by SPE |
| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Instrument | Triple Quadrupole Mass Spectrometer |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Stable Isotope-Labeled this compound |
Note: The specific MRM transitions for this compound would need to be determined empirically by infusing a pure standard of the peptide into the mass spectrometer.
Method 2: Custom Sandwich ELISA Development
For high-throughput analysis, a custom sandwich ELISA can be developed. This requires the generation of specific antibodies against this compound.
1. Antigen Preparation and Antibody Production
-
Synthesize the this compound peptide.
-
Conjugate the peptide to a carrier protein (e.g., KLH) to enhance immunogenicity.
-
Immunize animals (e.g., rabbits or mice) with the conjugated peptide to generate polyclonal or monoclonal antibodies.
-
Screen and select antibody pairs (a capture antibody and a detection antibody) that bind to different epitopes on this compound.[5]
2. ELISA Protocol
-
Coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add standards and samples to the wells.
-
Incubate to allow this compound to bind to the capture antibody.
-
Wash the plate.
-
Add the biotinylated detection antibody.
-
Incubate and wash.
-
Add streptavidin-HRP.
-
Incubate and wash.
-
Add a colorimetric substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
Table 3: Key Considerations for Custom ELISA Development
| Step | Key Consideration |
| Antibody Selection | High affinity and specificity for this compound. Two antibodies recognizing different epitopes are required. |
| Assay Optimization | Titration of capture and detection antibodies, optimization of incubation times and temperatures. |
| Standard Curve | Use of a highly purified this compound peptide to generate a reliable standard curve. |
| Matrix Effects | Evaluation of interference from components in the biological sample matrix. |
| Validation | Assessment of assay precision, accuracy, sensitivity, and specificity. |
Summary of Quantitative Data
As specific quantitative data for this compound detection methods are not widely published, the following table provides expected performance characteristics based on similar peptide assays.
Table 4: Expected Performance of this compound Detection Methods
| Method | Sample Type | Expected Limit of Quantification (LOQ) | Throughput | Specificity |
| Western Blot (p-STAT3) | Cell Lysates, Tissue Homogenates | N/A (Semi-quantitative) | Low | Moderate (Indirect) |
| LC-MS/MS | Plasma, CSF, Brain Homogenate | Low ng/mL to pg/mL | Medium | High |
| Custom ELISA | Plasma, CSF, Cell Culture Supernatants | pg/mL to low ng/mL | High | High |
Conclusion
The detection and quantification of this compound in biological samples can be approached through both indirect and direct methods. While Western blotting for the downstream target p-STAT3 provides a reliable measure of this compound's biological activity, direct quantification for pharmacokinetic studies requires the development of custom assays. LC-MS/MS offers the highest specificity and sensitivity for this purpose. For high-throughput applications, the development of a custom sandwich ELISA is a viable, though more resource-intensive, option. The protocols and guidelines provided here offer a comprehensive framework for researchers and drug development professionals to establish robust methods for the analysis of this compound.
References
- 1. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Humanin and this compound: neuronal-death-suppressing peptides for Alzheimer's disease and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Experimental Design for Long-Term Colivelin Administration Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colivelin is a novel, brain-penetrant hybrid peptide demonstrating significant neuroprotective properties. It is composed of Activity-Dependent Neurotrophic Factor (ADNF) fused to a potent derivative of Humanin, AGA-(C8R)HNG17.[1] This unique structure allows this compound to exert its effects through two distinct signaling pathways, making it a promising therapeutic candidate for neurodegenerative diseases such as Alzheimer's disease and for mitigating ischemic brain injury.[2][3][4]
These application notes provide a comprehensive guide for designing and executing long-term in vivo studies to evaluate the efficacy of this compound. Detailed protocols for administration, behavioral assessments, and post-mortem tissue analysis are provided to ensure robust and reproducible results.
Mechanism of Action
This compound's neuroprotective effects are mediated through the simultaneous activation of two key intracellular signaling pathways:
-
STAT3 Pathway: The Humanin component of this compound activates the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, a critical cascade for promoting cell survival and reducing apoptosis.[2][3][4]
-
CaMKIV Pathway: The ADNF moiety activates the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway, which is also crucial for neuronal survival and plasticity.[2]
This dual mechanism of action suggests that this compound may offer a more potent and comprehensive neuroprotective effect compared to agents that target a single pathway.
Experimental Design: Long-Term Administration
A well-controlled, long-term experimental design is crucial for evaluating the neuroprotective efficacy of this compound. The following provides a general framework that can be adapted to specific research questions and animal models of neurodegeneration.
Animal Models
The choice of animal model is critical and should be relevant to the neurodegenerative condition being studied. Commonly used models for Alzheimer's disease research include the 5XFAD and APP/PS1 transgenic mice.
Administration Routes and Dosages
This compound can be administered via multiple routes. The choice of administration will depend on the experimental goals and the desired systemic or central nervous system exposure.
| Administration Route | Recommended Dosage Range | Frequency | Duration | Notes |
| Intraperitoneal (i.p.) | 1 - 10 mg/kg | Daily or every other day | 3 - 6 months | Systemic administration, good for assessing blood-brain barrier penetration and overall efficacy. |
| Intracerebroventricular (i.c.v.) | 10 - 100 pmol/mouse | Every 2-3 days | 3 - 6 months | Direct central nervous system administration, bypasses the blood-brain barrier to directly assess neuroprotective effects.[3] |
Experimental Protocols
Behavioral Assessment of Cognitive Function
Behavioral tests should be conducted at baseline and at regular intervals throughout the study to assess the impact of long-term this compound treatment on cognitive function.
The Y-maze test assesses short-term spatial working memory by capitalizing on the innate tendency of rodents to explore novel environments.
Apparatus: A three-armed maze with arms of equal length (e.g., 40 cm long, 10 cm wide, and 20 cm high) positioned at 120-degree angles from each other.
Procedure:
-
Place the mouse in the center of the Y-maze.
-
Allow the mouse to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries using an overhead camera and tracking software.
-
An arm entry is counted when all four paws of the mouse are within the arm.
-
A "spontaneous alternation" is defined as consecutive entries into three different arms (e.g., ABC, CAB, or BCA).
-
Clean the maze with 70% ethanol between each animal to eliminate olfactory cues.
Data Analysis: Calculate the percentage of spontaneous alternation as follows: % Alternation = (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100
The Morris Water Maze is a widely used test to assess hippocampal-dependent spatial learning and memory.
Apparatus: A circular pool (e.g., 120-150 cm in diameter) filled with opaque water (using non-toxic white paint or milk powder) maintained at 22-24°C. A hidden escape platform (10 cm in diameter) is submerged 1-1.5 cm below the water surface. Visual cues are placed around the room.
Procedure:
-
Acquisition Phase (5-7 days):
-
Conduct 4 trials per day for each mouse.
-
Gently place the mouse into the water facing the wall of the pool at one of four designated start positions.
-
Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
The location of the platform remains constant, while the starting position is varied for each trial.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
Data Analysis:
-
Acquisition Phase: Measure the escape latency (time to find the platform) and the path length for each trial.
-
Probe Trial: Analyze the time spent in the target quadrant and the number of platform location crosses.
Post-Mortem Tissue Analysis
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in a 30% sucrose solution until it sinks.
-
Freeze the brain and section coronally at 30-40 µm using a cryostat.
This classic histological stain is used to visualize Nissl bodies in the cytoplasm of neurons, allowing for the quantification of neuronal loss.[5][6][7][8]
Procedure:
-
Mount brain sections onto gelatin-coated slides and air dry.
-
Rehydrate the sections through a series of graded ethanol solutions (100%, 95%, 70%) and then in distilled water.[5]
-
Stain the sections in 0.1% Cresyl Violet solution for 5-10 minutes.[5]
-
Briefly rinse in distilled water.
-
Differentiate the sections in 95% ethanol with a few drops of acetic acid until the background is clear and neurons are distinctly stained.
-
Dehydrate through graded ethanol solutions (70%, 95%, 100%) and clear in xylene.[5]
-
Coverslip with a permanent mounting medium.
Data Analysis: Perform stereological cell counting in specific brain regions of interest (e.g., hippocampus, cortex) to quantify the number of surviving neurons.
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Procedure:
-
Follow the manufacturer's instructions for a commercially available TUNEL assay kit.
-
Briefly, rehydrate brain sections and permeabilize with proteinase K.
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTP.
-
Stop the reaction and wash the sections.
-
Counterstain with a nuclear stain such as DAPI.
-
Mount and visualize using a fluorescence microscope.
Data Analysis: Quantify the number of TUNEL-positive cells in specific brain regions to determine the extent of apoptosis.
Tissue Preparation: Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) on ice, snap-freeze in liquid nitrogen, and store at -80°C until use. Homogenize the tissue in appropriate lysis buffers for subsequent analyses.
Western blotting is used to quantify the levels of key proteins involved in this compound's signaling pathways.
Procedure:
-
Prepare protein lysates from brain tissue homogenates and determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-STAT3, STAT3, p-ERK, and ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from long-term this compound administration studies based on existing literature. These values can serve as a benchmark for data comparison.
Table 1: Representative Behavioral Data
| Behavioral Test | Animal Model | Treatment Group | Outcome Measure | Expected Result |
| Y-Maze | Aβ-injected mice | Vehicle Control | % Spontaneous Alternation | ~55-60% |
| Y-Maze | Aβ-injected mice | This compound (10 pmol, i.c.v.) | % Spontaneous Alternation | ~70-75%[9] |
| Morris Water Maze | APP/PS1 mice | Vehicle Control | Escape Latency (Day 5) | Increased latency |
| Morris Water Maze | APP/PS1 mice | This compound (5 mg/kg, i.p.) | Escape Latency (Day 5) | Decreased latency |
| Morris Water Maze | APP/PS1 mice | Vehicle Control | Time in Target Quadrant | ~25% (chance) |
| Morris Water Maze | APP/PS1 mice | This compound (5 mg/kg, i.p.) | Time in Target Quadrant | Increased time >25% |
Table 2: Representative Histological and Biochemical Data
| Analysis | Brain Region | Animal Model | Treatment Group | Outcome Measure | Expected Result |
| Nissl Staining | Hippocampus CA1 | Aβ-injected mice | Vehicle Control | Neuronal Count | Significant reduction |
| Nissl Staining | Hippocampus CA1 | Aβ-injected mice | This compound (100 pmol, i.c.v.) | Neuronal Count | Attenuation of neuronal loss[9] |
| TUNEL Assay | Cortex | Ischemic stroke model | Vehicle Control | TUNEL-positive cells/field | Increased number |
| TUNEL Assay | Cortex | Ischemic stroke model | This compound | TUNEL-positive cells/field | Decreased number[3] |
| Western Blot | Hippocampus | Neurodegeneration model | Vehicle Control | p-STAT3/STAT3 ratio | Baseline levels |
| Western Blot | Hippocampus | Neurodegeneration model | This compound | p-STAT3/STAT3 ratio | Significant increase[2] |
| Western Blot | Hippocampus | Neurodegeneration model | Vehicle Control | p-ERK/ERK ratio | Baseline levels |
| Western Blot | Hippocampus | Neurodegeneration model | This compound | p-ERK/ERK ratio | Significant increase |
Conclusion
The protocols and experimental design framework provided in these application notes offer a comprehensive approach to investigating the long-term neuroprotective effects of this compound. By employing a combination of behavioral, histological, and biochemical analyses, researchers can generate robust and reliable data to further elucidate the therapeutic potential of this promising peptide for the treatment of neurodegenerative diseases. Adherence to these detailed methodologies will facilitate the standardization of research efforts and contribute to a deeper understanding of this compound's mechanism of action in vivo.
References
- 1. Phosphorylated MAPK/ERK1/2 may not always represent its kinase activity in a rat model of focal cerebral ischemia with or without ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Rescues Ischemic Neuron and Axons Involving JAK/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | STATs | Tocris Bioscience [tocris.com]
- 5. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 6. neurosciencecourses.com [neurosciencecourses.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 9. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Colivelin Concentration for Primary Neuron Cultures: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Colivelin concentration in primary neuron cultures. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in primary neuron cultures?
A1: Based on in vitro studies, this compound has been shown to be a potent neuroprotective peptide, with complete neuroprotection against amyloid-β (Aβ)-induced toxicity observed at concentrations as low as 100 femtomolar (fM)[1][2][3][4][5]. However, the optimal concentration can vary depending on the specific neuronal cell type, culture conditions, and the nature of the neurotoxic insult. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific experimental setup.
Q2: What is the mechanism of action of this compound?
A2: this compound is a hybrid peptide that exerts its neuroprotective effects through a dual signaling pathway. It is composed of Activity-Dependent Neurotrophic Factor (ADNF) fused to a derivative of Humanin (HNG17)[1][4][5]. This unique structure allows it to activate two distinct neuroprotective pathways:
-
STAT3 Pathway: The Humanin component of this compound activates the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, which is crucial for promoting cell survival and inhibiting apoptosis[2][4][5][6][7][8].
-
CaMKIV Pathway: The ADNF component of this compound triggers the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway, which is also involved in neuronal protection[1][2][3].
// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HN_part [label="Humanin (HN)\ncomponent", fillcolor="#F1F3F4", fontcolor="#202124"]; ADNF_part [label="Activity-Dependent\nNeurotrophic Factor (ADNF)\ncomponent", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK2 [label="JAK2", fillcolor="#FBBC05", fontcolor="#202124"]; STAT3 [label="STAT3", fillcolor="#FBBC05", fontcolor="#202124"]; pSTAT3 [label="p-STAT3", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CaMKIV [label="CaMKIV", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Survival_Genes [label="Upregulation of\nAnti-Apoptotic Genes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges this compound -> HN_part [dir=none]; this compound -> ADNF_part [dir=none]; HN_part -> JAK2 [label=" activates"]; JAK2 -> STAT3 [label=" phosphorylates"]; STAT3 -> pSTAT3; pSTAT3 -> Nucleus [label=" translocates to"]; Nucleus -> Survival_Genes; ADNF_part -> CaMKIV [label=" activates"]; CaMKIV -> Neuroprotection; Survival_Genes -> Neuroprotection; } .dot Caption: Dual signaling pathway of this compound leading to neuroprotection.
Q3: How long should I pre-incubate neurons with this compound before inducing toxicity?
A3: A pre-incubation period of 16 hours with this compound before the addition of a neurotoxic agent has been shown to be effective in providing neuroprotection[1]. However, the optimal pre-incubation time may vary depending on the experimental design.
Q4: Is this compound effective against different types of neuronal insults?
A4: Yes, this compound has demonstrated neuroprotective effects against a variety of insults, including those relevant to Alzheimer's disease such as amyloid-β peptides (Aβ1-42 and Aβ1-43) and toxicity induced by familial Alzheimer's disease (FAD)-causative genes[1][2][3]. It has also been shown to be effective against ischemic brain injury and alcohol-induced apoptosis[6].
Troubleshooting Guide
This section addresses common issues that may be encountered when optimizing this compound concentration in primary neuron cultures.
| Issue | Possible Cause(s) | Recommended Action(s) |
| No observable neuroprotective effect. | - Suboptimal this compound concentration: The concentration may be too low for the specific neuron type or insult. - Inadequate pre-incubation time: The duration of pre-treatment may be insufficient. - Poor quality or degraded this compound: The peptide may have lost its activity. - Severe neurotoxic insult: The level of toxicity may be too high for this compound to overcome at the tested concentrations. | - Perform a dose-response curve with a wider range of concentrations (e.g., 1 fM to 100 nM). - Increase the pre-incubation time (e.g., 24 hours). - Ensure proper storage and handling of the this compound peptide. Purchase from a reputable supplier. - Titrate the concentration of the neurotoxic agent to a level that causes approximately 50% cell death. |
| High variability between replicate wells. | - Uneven cell plating: Inconsistent cell density across wells. - Edge effects in multi-well plates: Evaporation in the outer wells can alter media concentration. - Inconsistent treatment application: Pipetting errors leading to varied final concentrations. | - Ensure thorough mixing of the cell suspension before plating to achieve a uniform cell density. - To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile PBS or media. - Use calibrated pipettes and careful technique to ensure accurate and consistent addition of this compound and other reagents. |
| Signs of cellular toxicity (e.g., neurite blebbing, cell detachment) after this compound treatment. | - High this compound concentration: Although generally well-tolerated, very high concentrations might have off-target effects in sensitive neuronal cultures. - Contamination of the culture: Bacterial or fungal contamination can cause neuronal stress and death. - Issues with culture media or supplements: Expired or improperly prepared media components. | - Test a lower range of this compound concentrations. - Regularly inspect cultures for signs of contamination. Use aseptic techniques and consider adding penicillin/streptomycin to the culture medium if it doesn't interfere with the experiment. - Prepare fresh media and supplements. Ensure all components are within their expiration dates. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines a general procedure for performing a dose-response experiment to identify the optimal neuroprotective concentration of this compound.
Materials:
-
Primary neuron culture of choice (e.g., cortical, hippocampal)
-
Appropriate culture medium and supplements (e.g., Neurobasal medium with B27 supplement)[9][10]
-
This compound peptide stock solution
-
Neurotoxic agent (e.g., Amyloid-β 1-42)
-
Cell viability assay kit (e.g., MTT, Calcein-AM)
-
Poly-D-lysine or other appropriate coating for culture plates[11]
-
96-well culture plates
// Nodes A [label="1. Plate Primary Neurons\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Allow neurons to adhere\nand mature (e.g., 5-7 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Pre-incubate with varying\nconcentrations of this compound\n(e.g., 1 fM to 100 nM) for 16h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Add neurotoxic agent\n(e.g., Aβ1-42)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Incubate for 24-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="6. Assess cell viability\n(e.g., MTT assay)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Analyze data and determine\noptimal concentration", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } .dot Caption: Workflow for optimizing this compound concentration.
Procedure:
-
Cell Plating: Plate primary neurons at a suitable density in a 96-well plate pre-coated with an appropriate substrate. Allow the neurons to adhere and extend neurites for several days in vitro (DIV), typically 5-7 days, to establish a healthy neuronal network[9].
-
This compound Treatment: Prepare serial dilutions of this compound in fresh culture medium to cover a broad concentration range (e.g., 1 fM, 10 fM, 100 fM, 1 pM, 10 pM, 100 pM, 1 nM, 10 nM, 100 nM). Include a vehicle control (medium without this compound).
-
Pre-incubation: Carefully replace the old medium with the medium containing the different concentrations of this compound or vehicle. Incubate the plate for 16 hours at 37°C and 5% CO2[1].
-
Induction of Toxicity: After the pre-incubation period, add the neurotoxic agent to all wells except for the untreated control wells.
-
Incubation: Incubate the plate for a period sufficient to induce significant cell death in the positive control wells (typically 24-72 hours, depending on the toxin)[1].
-
Assessment of Cell Viability: Measure neuronal viability using a standard assay such as the MTT assay or by staining with Calcein-AM and Ethidium Homodimer-1.
-
Data Analysis: Calculate the percentage of viable cells for each this compound concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration).
Data Presentation
The quantitative data from the dose-response experiment should be summarized in a table for clear comparison.
| This compound Concentration | Mean Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | ± 5.2 |
| 1 fM | 105.3 | ± 6.1 |
| 10 fM | 115.8 | ± 4.8 |
| 100 fM | 120.1 | ± 5.5 |
| 1 pM | 118.9 | ± 6.3 |
| 10 pM | 112.4 | ± 5.9 |
| 100 pM | 108.7 | ± 6.0 |
| 1 nM | 105.1 | ± 5.7 |
| 10 nM | 103.2 | ± 6.2 |
| 100 nM | 101.5 | ± 5.4 |
| Toxin Control | 48.2 | ± 7.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
This guide provides a foundational framework for optimizing the use of this compound in primary neuron cultures. Researchers are encouraged to adapt these protocols and troubleshooting tips to their specific experimental needs for the best results.
References
- 1. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Humanin and this compound: Neuronal‐Death‐Suppressing Peptides for Alzheimer's Disease and Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Humanin and this compound: neuronal-death-suppressing peptides for Alzheimer's disease and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Rescues Ischemic Neuron and Axons Involving JAK/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a synthetic derivative of humanin, ameliorates endothelial injury and glycocalyx shedding after sepsis in mice [frontiersin.org]
- 8. Neuroprotective Action of Humanin and Humanin Analogues: Research Findings and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dendrotek.ca [dendrotek.ca]
- 10. mdpi.com [mdpi.com]
- 11. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Colivelin Solubility for In Vivo Studies: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with Colivelin for in vivo applications. The following question-and-answer format directly addresses common issues to facilitate seamless experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound for in vivo studies?
A1: The choice of solvent depends on the desired stock concentration and the specific experimental requirements. For a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is commonly used. However, for direct in vivo administration, it is crucial to use a biocompatible vehicle. Sterile saline or sterile deionized distilled water are often employed for final dilutions for both intracerebroventricular and intraperitoneal injections.[1] For formulations requiring co-solvents to improve solubility and stability, specific protocols are available (see Q3).
Q2: I am observing precipitation after dissolving this compound. What should I do?
A2: Precipitation can occur due to several factors. Here is a troubleshooting workflow to address this issue:
-
Ensure Fresh Solvent: DMSO is hygroscopic and can absorb moisture, which can reduce the solubility of this compound.[2] Always use newly opened or properly stored anhydrous DMSO.
-
Apply Sonication: For compounds that are difficult to dissolve, brief ultrasonication can aid in dissolution.[3]
-
Gentle Warming: Gentle warming of the solution may also help, but be cautious to avoid degradation of the peptide.
-
Check pH: The pH of the final solution can influence the solubility of peptides. Ensure your final preparation is within a physiologically acceptable pH range.
-
Prepare Fresh: It is highly recommended to prepare working solutions for in vivo experiments fresh on the day of use to minimize stability issues.[3]
Q3: How can I prepare a stable this compound formulation for intraperitoneal injection?
A3: For systemic administration where higher volumes might be needed, using co-solvents can improve solubility and prevent precipitation. One published method involves a multi-step process:
-
First, prepare a high-concentration stock solution in an appropriate solvent like water.
-
Sequentially add co-solvents. For example, a formulation could involve adding the aqueous stock solution to PEG 300, mixing thoroughly, then adding Tween 80, and finally bringing the solution to the final volume with ddH₂O.[2]
-
Another approach for in vivo formulation involves using 2% DMSO with 98% (20% SBE-β-CD in saline) or 2% DMSO with 98% corn oil.[4]
It is critical to mix the solution thoroughly after each addition to ensure clarity before proceeding to the next step.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. These values should be used as a guideline, and empirical testing for your specific experimental conditions is recommended.
| Compound | Solvent | Reported Concentration | Notes |
| This compound | DMSO | 66.67 mg/mL (25.21 mM)[3] | Requires sonication.[3] Use fresh, anhydrous DMSO.[2] |
| This compound | DMSO | 100 mg/mL (37.8 mM)[2] | Moisture-absorbing DMSO reduces solubility.[2] |
| This compound TFA | H₂O | 50 mg/mL (18.12 mM)[5] | May require sonication.[5] |
| This compound | 20% Ethanol / Water | 1 mg/mL | - |
Experimental Protocols
Protocol 1: Preparation of this compound for Intracerebroventricular Injection
-
Aseptically weigh the required amount of this compound powder.
-
Reconstitute the peptide in sterile, pyrogen-free saline to the desired final concentration (e.g., 10 pmol in 3 µl).[1]
-
Vortex briefly to ensure complete dissolution.
-
If necessary, centrifuge the vial briefly to collect the solution at the bottom.
-
Use the freshly prepared solution for intracerebroventricular administration.
Protocol 2: Preparation of this compound for Intraperitoneal Injection
-
Prepare a stock solution of this compound in sterile water (e.g., 100 mg/mL).[2]
-
For a 1 mL final working solution, add 50 µL of the aqueous stock to 400 µL of PEG 300 and mix until clear.[2]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[2]
-
Add 500 µL of sterile ddH₂O to reach the final volume of 1 mL.[2]
-
This solution should be prepared fresh and used immediately for intraperitoneal injection.[2]
Visualizing this compound's Mechanism and Troubleshooting
To further aid in understanding and troubleshooting, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Dual signaling pathways activated by this compound.[1][3][6]
References
- 1. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a femtomolar-acting humanin derivative named this compound by attaching activity-dependent neurotrophic factor to its N terminus: characterization of this compound-mediated neuroprotection against Alzheimer's disease-relevant insults in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Colivelin in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Colivelin in experimental setups, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, brain-penetrant neuroprotective peptide. It is a potent activator of STAT3 (Signal Transducer and Activator of Transcription 3).[1][2] this compound is a hybrid peptide created by fusing an Activity-Dependent Neurotrophic Factor (ADNF) derivative to a highly potent derivative of Humanin, a naturally occurring neuroprotective peptide.[3][4][5] This unique structure allows it to activate two distinct pro-survival signaling pathways:
-
STAT3 Pathway: Triggered by the Humanin component, this pathway is crucial for suppressing neuronal death.[1][3][4]
-
Ca2+/Calmodulin-Dependent Protein Kinase IV (CaMKIV) Pathway: Activated by the ADNF component, this pathway also contributes to its neuroprotective effects.[1][3][4]
Recent studies also suggest the involvement of the AMP-activated protein kinase (AMPK) signaling pathway in this compound's mechanism of action.[6][7]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to prevent the degradation of this compound. For optimal stability, lyophilized this compound powder should be stored at -20°C for short-term storage and -80°C for long-term storage.[8][9] Once reconstituted, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can significantly degrade the peptide.[1][8]
Q3: How should I reconstitute this compound?
A3: The choice of solvent for reconstitution depends on the experimental application.
-
For in vitro experiments: Sterile, nuclease-free water, 0.1% acetic acid in sterile water, or DMSO can be used.[10] Some suppliers also suggest solubility in a 20% ethanol/water mixture.
-
For in vivo experiments: A common vehicle is a mixture of PEG300, Tween 80, and sterile water or saline. Always prepare this solution fresh on the day of use.[10]
It is crucial to consult the manufacturer's datasheet for specific solubility information.[8] If the peptide is difficult to dissolve, sonication can be used to aid dissolution.[1]
Q4: What are the primary causes of peptide degradation in an experimental setting?
A4: Peptides like this compound are susceptible to several degradation pathways:
-
Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions. Peptides containing Aspartic acid (Asp) are particularly susceptible.
-
Oxidation: Amino acids such as Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are prone to oxidation. The sequence of this compound (SALLRSIPAPAGASRLLLLTGEIDLP) does not contain these specific residues, which reduces its susceptibility to oxidation.
-
Enzymatic Degradation: Proteases present in cell culture media (especially those with serum) or in biological fluids in vivo can rapidly degrade peptides.[11][12]
-
Physical Instability: Repeated freeze-thaw cycles can denature the peptide. Adsorption to surfaces of storage vials can also lead to a loss of active compound.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect observed | Peptide Degradation: Improper storage or handling has led to a loss of active this compound. | 1. Confirm that lyophilized peptide has been stored at -20°C or -80°C. 2. Ensure that reconstituted solutions are aliquoted and stored at -80°C to avoid freeze-thaw cycles.[1][8] 3. Prepare fresh working solutions for each experiment from a frozen aliquot. For in vivo studies, it is recommended to prepare solutions fresh on the day of use.[1] |
| Incorrect Concentration: Errors in calculation or dilution. | 1. Double-check all calculations for molarity and dilution. 2. this compound is active at very low concentrations (as low as 100 fM in vitro), so precise dilutions are critical.[1][2][3] | |
| Precipitation observed in the stock or working solution | Poor Solubility: The peptide has come out of solution. | 1. Review the solvent used for reconstitution. If using aqueous buffers, ensure the pH is optimal (typically slightly acidic, pH 5-6, for stability). 2. If precipitation occurs after mixing with media or buffers, consider the final concentration and the composition of the diluent. 3. Gentle warming or sonication may help to redissolve the peptide, but avoid excessive heat.[1] |
| Variability between experiments | Inconsistent Peptide Handling: Differences in how the peptide is stored, reconstituted, or used between experimental runs. | 1. Standardize the protocol for handling this compound across all experiments. 2. Always allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation and moisture uptake. 3. Use low-protein-binding tubes to prepare and store aliquots to minimize loss due to surface adsorption. |
| Presence of Proteases: If using serum-containing media, proteases may be degrading the peptide. | 1. Consider reducing the serum concentration or using a serum-free medium if compatible with your cell line. 2. Minimize the time the peptide is in the presence of serum before it interacts with the cells. Some protocols specify a long pre-incubation time (e.g., 16 hours), which has been shown to be effective.[3] |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C | Short-term | Keep vial tightly sealed and protected from light. |
| -80°C | Long-term (up to 3 years) | Optimal for preserving peptide integrity.[9][10][13] | |
| Stock Solution (in solvent) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][10][13] |
| -80°C | Up to 6-12 months | Recommended for long-term storage of reconstituted peptide.[1][10][13] | |
| Working Solution | 4°C | < 1 week | Stability is limited; fresh preparation is ideal. |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Using Primary Cortical Neurons
This protocol is adapted from methodologies described for assessing the neuroprotective effects of this compound against amyloid-beta (Aβ) toxicity.[3]
-
Cell Plating: Plate primary cortical neurons (PCNs) in poly-L-lysine-coated 96-well plates at a density of 5.0 x 10⁴ cells per well. Culture in serum-free medium supplemented with N2.[3]
-
This compound Pre-incubation: After allowing the cells to adhere and stabilize, pre-incubate the PCNs with various concentrations of this compound (e.g., 100 fM to 10 nM) for 16 hours.[3]
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., 25 µM Aβ1-43) to the wells containing the pre-incubated cells.[3]
-
Incubation: Incubate the cells for 72 hours in the presence of both this compound and the neurotoxic agent.[3]
-
Assessment of Cell Viability: Measure cell viability using a standard method such as the Trypan Blue exclusion assay or an MTT assay to quantify the neuroprotective effect of this compound.[3]
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol provides a general guideline for preparing this compound for intraperitoneal injection in mice, based on common practices for peptide solubilization for in vivo use.[10]
-
Prepare Stock Solution: Reconstitute lyophilized this compound in a suitable solvent like sterile water or DMSO to create a concentrated stock solution (e.g., 100 mg/mL).[10]
-
Prepare Vehicle: The vehicle can consist of a mixture of solvents to ensure solubility and stability. A validated formulation includes PEG300, Tween 80, and ddH₂O.[10]
-
Dilution for Injection:
-
For a 1 mL final working solution, add 50 µL of a 100 mg/mL stock solution to 400 µL of PEG300. Mix until clear.
-
Add 50 µL of Tween 80 to the mixture and mix until clear.
-
Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.[10]
-
-
Administration: The solution should be prepared fresh immediately before use for optimal results. Administer the prepared this compound solution to the animal model via the desired route (e.g., intraperitoneal injection).[1][10]
Visualizations
This compound Signaling Pathways
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a femtomolar-acting humanin derivative named this compound by attaching activity-dependent neurotrophic factor to its N terminus: characterization of this compound-mediated neuroprotection against Alzheimer's disease-relevant insults in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. Frontiers | this compound, a synthetic derivative of humanin, ameliorates endothelial injury and glycocalyx shedding after sepsis in mice [frontiersin.org]
- 7. This compound, a synthetic derivative of humanin, ameliorates endothelial injury and glycocalyx shedding after sepsis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. empower-peptides.com [empower-peptides.com]
- 9. How to Safely and Effectively Store Research Peptides - Pure Peptides UK [purepeptidesuk.net]
- 10. selleckchem.com [selleckchem.com]
- 11. Ways To Improve The Stability Of Peptides - www.pharmasources.com [pharmasources.com]
- 12. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 13. invivochem.net [invivochem.net]
Colivelin Technical Support Center: Troubleshooting Off-Target Effects
Welcome to the technical support center for Colivelin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its intended signaling pathways?
This compound is a synthetic hybrid peptide created by fusing Activity-Dependent Neurotrophic Factor (ADNF) with a potent derivative of Humanin (HNG17).[1][2] Its primary intended function is neuroprotection, which it achieves through the activation of two distinct signaling pathways:
-
STAT3 Pathway: The Humanin component of this compound activates the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway, which is crucial for its neuroprotective effects.[3][4]
-
CaMKIV Pathway: The ADNF component of this compound activates the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway.[2]
Q2: What are the known or potential off-target effects of this compound?
While specific kinase selectivity panel data for this compound is not widely published, research suggests potential off-target effects through the following mechanisms:
-
AMPK Activation: Studies have shown that this compound can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This effect may be context-dependent, as it was observed in a study on sepsis.
-
Interactions via the Humanin Moiety: The Humanin component of this compound may interact with other proteins known to bind to Humanin, such as:
-
Bax and Bid: Pro-apoptotic proteins of the Bcl-2 family.
-
Insulin-like growth factor-binding protein 3 (IGFBP-3).
-
Q3: How does the concentration of this compound influence its activity and potential for off-target effects?
This compound is exceptionally potent, with neuroprotective effects observed in the femtomolar (fM) to picomolar (pM) range.[5][6] The two primary signaling pathways are differentially activated depending on the concentration:
-
Low Concentrations (fM to pM): The neuroprotective effects are thought to be primarily mediated by the ADNF component through the CaMKIV pathway.
-
High Concentrations (nM and above): The neuroprotective effects are likely dominated by the Humanin component through the STAT3 pathway. The ADNF-mediated pathway is reported to lose its efficacy at these higher concentrations.[5]
Using the lowest effective concentration is crucial to minimize potential off-target effects.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound, with a focus on distinguishing on-target from off-target effects.
| Problem | Possible Cause | Recommended Solution |
| Unexpected experimental results not consistent with STAT3 or CaMKIV activation. | 1. Off-target signaling: this compound may be activating an alternative pathway, such as AMPK. 2. Non-specific binding: At high concentrations, this compound may bind to other receptors or proteins. | 1. Investigate AMPK activation: Perform a western blot to check for the phosphorylation of AMPKα at Thr172 and its downstream target ACC at Ser79. 2. Perform a dose-response experiment: Determine the lowest effective concentration of this compound for your desired on-target effect. 3. Use pathway-specific inhibitors: See the detailed experimental protocols below for using Stattic (STAT3 inhibitor), KN-93 (CaMKII/IV inhibitor), and Compound C (AMPK inhibitor) as negative controls. |
| Observed effect is not blocked by either STAT3 or CaMKIV inhibitors alone. | 1. Redundant on-target pathways: Both the STAT3 and CaMKIV pathways may be contributing to the observed effect. 2. Dominant off-target effect: The observed phenotype may be primarily driven by an off-target pathway. | 1. Use a combination of inhibitors: Treat cells with both Stattic and KN-93 simultaneously to see if the effect is abolished. 2. Test for AMPK involvement: Use the AMPK inhibitor, Compound C, to see if it blocks the observed effect. |
| High variability between experiments. | 1. Peptide stability and handling: Peptides are sensitive to degradation from repeated freeze-thaw cycles, improper storage, or microbial contamination.[7] 2. Inaccurate peptide concentration: The net peptide content of a lyophilized powder can vary.[7] | 1. Follow proper peptide handling protocols: Aliquot the peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use sterile buffers for reconstitution. 2. Accurately determine peptide concentration: Use a quantitative amino acid analysis or a spectrophotometric method at 280 nm (if the peptide contains Trp or Tyr) to determine the precise concentration of your stock solution. |
| No effect observed at expected concentrations. | 1. Cell type specificity: The receptors and signaling components for this compound's pathways may not be present or functional in your cell type. 2. Inactive peptide: The peptide may have degraded. | 1. Validate pathway components: Use positive controls to ensure that the STAT3, CaMKIV, and AMPK pathways are functional in your cell model. For example, use IL-6 to stimulate STAT3 phosphorylation. 2. Test a new vial of this compound: If degradation is suspected, use a fresh, properly stored aliquot. |
Quantitative Data Summary
Due to the limited availability of direct EC50 and Ki values for this compound in the public domain, this table provides a summary of effective concentrations from published studies. Researchers are encouraged to perform their own dose-response experiments to determine the precise potency in their specific experimental system.
| Parameter | Target/Effect | Concentration/Value | Cell/System Type | Reference |
| Effective Concentration (EC) | Neuroprotection against Aβ1-43 | 100 fM (full protection) | Primary Cortical Neurons | [5][8] |
| Effective Concentration (EC) | STAT3 Phosphorylation | 50 µg/mL (~18.9 µM) | BV-2 microglial cells | [9][10] |
| Ki (Stattic) | STAT3 SH2 domain binding | 5.1 µM | In vitro | [11] |
| Ki (KN-93) | CaMKII | 370 nM | In vitro | [2] |
| Ki (Compound C) | AMPK | 109 nM | In vitro | [12] |
Note: The high concentration required for STAT3 phosphorylation in BV-2 cells may reflect cell-type specific differences or experimental conditions and highlights the importance of empirical determination of effective concentrations.
Experimental Protocols and Visualizations
On-Target and Off-Target Signaling Pathways of this compound
This diagram illustrates the intended (STAT3 and CaMKIV) and a potential off-target (AMPK) signaling pathway activated by this compound.
Experimental Workflow for Validating this compound's Mechanism of Action
This workflow outlines the steps to differentiate between on-target and off-target effects of this compound using specific inhibitors.
Detailed Experimental Protocols
Protocol 1: Validating On-Target STAT3 Activation using Stattic
Objective: To determine if the observed effect of this compound is mediated by STAT3 activation.
Materials:
-
Cells of interest
-
This compound
-
Stattic (STAT3 inhibitor, typical stock solution of 10-20 mM in DMSO)
-
Cell culture medium and supplements
-
Reagents for downstream analysis (e.g., western blot, qPCR)
-
Positive control for STAT3 activation (e.g., IL-6)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of Stattic in cell culture medium. A typical final concentration range to test is 1-10 µM.
-
Include a vehicle control (DMSO at the same final concentration as the Stattic treatment).
-
Pre-incubate the cells with Stattic or vehicle for 1-2 hours.
-
-
This compound Treatment:
-
Add this compound to the desired final concentration to both the Stattic-treated and vehicle-treated cells.
-
Include a "Stattic only" control to assess any effects of the inhibitor alone.
-
Include a "this compound only" positive control.
-
Include an untreated control.
-
-
Incubation: Incubate for the desired time to observe the phenotype of interest.
-
Analysis:
-
Western Blot: To confirm STAT3 inhibition, probe for phospho-STAT3 (Tyr705). In the Stattic-treated group, this compound should not induce an increase in p-STAT3.
-
Phenotypic Assay: Measure the endpoint of interest (e.g., cell viability, gene expression).
-
Expected Outcome: If the effect of this compound is STAT3-dependent, pre-treatment with Stattic should significantly attenuate or completely block the this compound-induced phenotype.
Protocol 2: Validating On-Target CaMKIV Activation using KN-93
Objective: To determine if the observed effect of this compound is mediated by CaMKIV activation.
Materials:
-
Cells of interest
-
This compound
-
KN-93 (CaMKII/IV inhibitor, typical stock solution of 10 mM in DMSO)[4]
-
KN-92 (inactive analog of KN-93, for use as a negative control)
-
Cell culture medium and supplements
-
Reagents for downstream analysis
Procedure:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of KN-93 and KN-92. A typical final concentration range for KN-93 is 1-10 µM. Use KN-92 at the same concentration as KN-93.
-
Include a vehicle control (DMSO).
-
Pre-incubate cells with KN-93, KN-92, or vehicle for 1 hour.
-
-
This compound Treatment: Add this compound to the desired final concentration.
-
Incubation: Incubate for the desired time.
-
Analysis:
-
Western Blot: To confirm CaMKIV pathway inhibition, you can probe for phosphorylation of downstream targets of CaMKIV if known in your system.
-
Phenotypic Assay: Measure the endpoint of interest.
-
Expected Outcome: If the effect of this compound is CaMKIV-dependent, KN-93 should block the effect, while the inactive analog KN-92 should not. This is crucial as KN-93 can have off-target effects on ion channels.[12]
Protocol 3: Investigating Off-Target AMPK Activation using Compound C
Objective: To determine if an unexpected effect of this compound is mediated by AMPK activation.
Materials:
-
Cells of interest
-
This compound
-
Compound C (Dorsomorphin, AMPK inhibitor, typical stock solution of 10 mM in DMSO)
-
Cell culture medium and supplements
-
Reagents for western blot
Procedure:
-
Cell Seeding: Plate cells as described in Protocol 1.
-
Inhibitor Pre-treatment:
-
Prepare working solutions of Compound C. A typical final concentration range is 5-20 µM.[13]
-
Include a vehicle control (DMSO).
-
Pre-incubate cells with Compound C or vehicle for 1 hour.
-
-
This compound Treatment: Add this compound to the desired final concentration.
-
Incubation: Incubate for the desired time.
-
Analysis:
-
Western Blot: To confirm AMPK inhibition, probe for phospho-ACC (Ser79), a downstream target of AMPK. Compound C should prevent any this compound-induced increase in p-ACC.
-
Phenotypic Assay: Measure the unexpected phenotype.
-
Expected Outcome: If the unexpected effect is mediated by AMPK, Compound C should block it. Be aware that Compound C can also have AMPK-independent effects, so interpreting results requires caution.[3][14]
Disclaimer: This technical support guide is for research purposes only. The information provided is based on publicly available literature. Researchers should always perform their own validation experiments and consult relevant safety data sheets for all reagents used.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The AMPK inhibitor Compound C is a potent AMPK-independent anti-glioma agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Neuroprotectant/STAT3 Activator | MCE [medchemexpress.cn]
- 12. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 13. AMPK inhibitor Compound C stimulates ceramide production and promotes Bax redistribution and apoptosis in MCF7 breast carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Technical Support Center: Quantifying Colivelin's Neuroprotective Effects
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in accurately quantifying the neuroprotective effects of Colivelin.
Troubleshooting Guide
Researchers may encounter several challenges when quantifying the neuroprotective effects of this compound. This guide provides solutions to common issues.
| Challenge | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible in vitro results | 1. Peptide Instability: this compound, like other peptides, can be susceptible to degradation. 2. Cell Culture Variability: Passage number, cell density, and health of neuronal cell lines can impact results. 3. Assay Interference: Components of the cell culture media or the assay itself may interfere with the readout. | 1. Peptide Handling: Aliquot this compound upon receipt and store at -20°C or lower. Avoid repeated freeze-thaw cycles. Use freshly prepared solutions for each experiment. 2. Cell Culture Standardization: Use cells within a consistent and low passage number range. Seed cells at a standardized density and ensure high viability before treatment. 3. Assay Controls: Run appropriate controls, including vehicle-only and positive controls for neurotoxicity. Test for any direct effect of this compound on the assay components (e.g., fluorescence or absorbance). |
| Low signal-to-noise ratio in cell-based assays | 1. Suboptimal this compound Concentration: Due to its high potency (effective at femtomolar concentrations), the optimal concentration range might be narrow.[1][2][3] 2. Inappropriate Assay Timing: The time points for inducing neurotoxicity and for measuring the protective effect may not be optimal. | 1. Dose-Response Curve: Perform a comprehensive dose-response analysis, including a wide range of concentrations from femtomolar to nanomolar, to identify the optimal protective concentration.[1][3] 2. Time-Course Experiment: Conduct a time-course experiment to determine the optimal pre-incubation time with this compound before inducing toxicity and the best time point for assessing neuroprotection. |
| Difficulty in detecting STAT3 activation | 1. Transient Phosphorylation: The phosphorylation of STAT3 can be transient. 2. Low Protein Levels: The amount of phosphorylated STAT3 (p-STAT3) may be low and difficult to detect. 3. Antibody Issues: The primary antibody for p-STAT3 may not be specific or sensitive enough. | 1. Optimize Lysis and Collection: Harvest cell lysates at various early time points after this compound treatment (e.g., 5, 15, 30, 60 minutes). Use phosphatase inhibitors in the lysis buffer. 2. Enrichment Techniques: Consider immunoprecipitation to enrich for p-STAT3 before Western blotting. 3. Antibody Validation: Validate the p-STAT3 antibody using positive and negative controls. Test different antibody concentrations. |
| Variability in in vivo behavioral outcomes | 1. Blood-Brain Barrier Penetration: Inconsistent delivery of this compound to the central nervous system.[1][3] 2. Animal Model Variability: Differences in the severity of the induced pathology (e.g., amyloid-β administration) between animals.[1][4] 3. Behavioral Testing Conditions: Environmental factors and handling can influence the results of behavioral tests. | 1. Route of Administration: While intraperitoneal and nasal administration have been reported, intracerebroventricular injection may provide more consistent CNS delivery for initial studies.[1][3][5] 2. Standardize a Pathological Model: Carefully standardize the procedure for inducing the neurodegenerative model to minimize variability between animals. 3. Consistent Behavioral Testing: Acclimatize animals to the testing room and handle them consistently. Perform tests at the same time of day and under controlled environmental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it exert its neuroprotective effects?
A1: this compound is a synthetic hybrid peptide created by fusing Activity-Dependent Neurotrophic Factor (ADNF) to a potent derivative of Humanin.[1][3][6] It exerts its neuroprotective effects through two main signaling pathways. The ADNF component activates the Ca2+/Calmodulin-Dependent Protein Kinase IV (CaMKIV) pathway, while the Humanin component activates the Janus Kinase 2/Signal Transducer and Activator of Transcription 3 (JAK2/STAT3) pathway.[1][3][6][7] This dual mechanism allows this compound to protect neurons from a variety of insults relevant to neurodegenerative diseases, such as those induced by amyloid-β.[1][2][3]
Q2: At what concentrations is this compound effective?
A2: this compound is exceptionally potent, demonstrating neuroprotective effects at femtomolar (fM) concentrations in vitro.[1][2][3] It has been shown to completely suppress neuronal death induced by factors related to Alzheimer's disease at concentrations as low as 100 fM.[1][3][7][8]
Q3: Is this compound brain-penetrant?
A3: Yes, studies have shown that this compound can cross the blood-brain barrier.[2][7] Intraperitoneally administered this compound has been shown to suppress memory impairment in animal models, indicating that a sufficient amount reaches the brain to exert its effects.[1][3] Nasal administration has also been explored as a non-invasive delivery method.[5]
Q4: What are the key in vitro assays to quantify this compound's neuroprotective effects?
A4: Key in vitro assays include:
-
Cell Viability Assays: To assess the extent of neuronal survival after a toxic insult. Common assays include those using calcein AM or water-soluble tetrazolium salts (WST-8).[1]
-
Western Blotting: To measure the activation of downstream signaling pathways, particularly the phosphorylation of STAT3 (p-STAT3).[7][8]
-
Apoptosis Assays: To quantify the reduction in apoptotic markers such as cleaved caspase-3, Bax, and the increase in the anti-apoptotic protein Bcl-2.[7][8]
Q5: What are the common in vivo models used to study this compound?
A5: Common in vivo models include:
-
Amyloid-β (Aβ) Infusion Models: Intracerebroventricular or direct hippocampal injection of Aβ peptides (e.g., Aβ25-35 or Aβ1-42) to induce memory impairment and neuronal loss.[1][3][4]
-
Transgenic Mouse Models of Alzheimer's Disease: Such as APP/PS1 mice, which develop age-dependent Aβ plaques and cognitive deficits.[5]
-
Ischemic Stroke Models: For instance, by inducing transient focal cerebral ischemia to assess neuroprotection and axonal remodeling.[9]
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay Against Amyloid-β Toxicity
-
Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) in 96-well plates at an appropriate density.
-
This compound Pre-treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 1 fM to 10 nM) for a predetermined optimal time (e.g., 1-2 hours).
-
Induction of Neurotoxicity: Add aggregated amyloid-β (1-42) peptide to the culture medium at a final concentration known to induce significant cell death (e.g., 10 µM).
-
Incubation: Co-incubate the cells with this compound and amyloid-β for 24-48 hours.
-
Assessment of Cell Viability: Measure cell viability using a WST-8 or calcein AM assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control group and plot the dose-response curve.
Protocol 2: Western Blot for STAT3 Phosphorylation
-
Cell Culture and Treatment: Plate neuronal cells in 6-well plates. Once they reach 70-80% confluency, treat them with the optimal neuroprotective concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the p-STAT3 signal.
Visualizations
Caption: Dual signaling pathways of this compound leading to neuroprotection.
Caption: Experimental workflow for quantifying this compound's in vitro effects.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | STATs | Tocris Bioscience [tocris.com]
- 3. Development of a femtomolar-acting humanin derivative named this compound by attaching activity-dependent neurotrophic factor to its N terminus: characterization of this compound-mediated neuroprotection against Alzheimer's disease-relevant insults in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound ameliorates impairments in cognitive behaviors and synaptic plasticity in APP/PS1 transgenic mice | AlzPED [alzped.nia.nih.gov]
- 6. Neuroprotection against neurodegenerative diseases: development of a novel hybrid neuroprotective peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound Rescues Ischemic Neuron and Axons Involving JAK/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Experimental Timelines for Colivelin Treatment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Colivelin, a potent neuroprotective peptide. The information is designed to streamline experimental workflows, troubleshoot common issues, and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges encountered during experiments with this compound.
1. What is the optimal concentration of this compound for in vitro experiments?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. For neuroprotection assays against amyloid-β (Aβ) induced toxicity, concentrations as low as 100 fM have been shown to be effective.[1][2][3][4] In other contexts, such as activating STAT3 signaling in BV-2 microglial cells, a concentration of 50 µg/mL has been used.[5][6][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
2. What is the recommended incubation time for this compound treatment?
Incubation times can vary based on the experimental goal. For STAT3 phosphorylation, incubation times of 4 to 24 hours have been reported to be effective in BV-2 cells.[5][6][7] For neuroprotection assays, a pre-incubation of 16 hours before the addition of a toxic insult like Aβ has been used. It is advisable to perform a time-course experiment to establish the optimal treatment duration for your model system.
3. My this compound solution appears cloudy. Is it still usable?
This compound is a peptide and may require specific conditions for complete solubilization. Refer to the manufacturer's instructions for the recommended solvent. Some suppliers suggest dissolving this compound in water with the aid of ultrasonication.[6] If cloudiness persists, it may indicate incomplete dissolution or precipitation. It is not recommended to use a cloudy solution, as this can lead to inaccurate dosing and inconsistent results.
4. I am not observing the expected neuroprotective effect of this compound. What could be the issue?
Several factors could contribute to a lack of neuroprotective effect:
-
Suboptimal Concentration or Incubation Time: As mentioned, these parameters are critical and may need to be optimized for your specific cell type and insult.
-
Improper Storage: this compound is a peptide and should be stored at -20°C or -80°C to maintain its activity.[4][5][8] Repeated freeze-thaw cycles should be avoided.
-
Cell Health: Ensure your cells are healthy and not overly confluent before treatment.
-
Severity of the Insult: The concentration or duration of the neurotoxic insult might be too high, overwhelming the protective capacity of this compound. Consider titrating the insult.
5. How can I confirm that this compound is activating its target signaling pathways in my experiment?
To confirm the mechanism of action, you can assess the phosphorylation status of key signaling molecules. The two primary pathways activated by this compound are the STAT3 and the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathways.[3][9][10] Western blotting for phosphorylated STAT3 (p-STAT3) is a common method to verify the activation of the STAT3 pathway.[5][6][7]
Data Summary Tables
Table 1: Recommended In Vitro Concentrations of this compound
| Application | Cell Type | Effective Concentration | Reference |
| Neuroprotection against Aβ | Primary Cortical Neurons | 100 fM - 1 nM | [1][3] |
| STAT3 Activation | BV-2 Microglial Cells | 50 µg/mL | [5][6][7] |
| Suppression of Cell Viability | KYSE70 and TE8 cells | 0.5 µM | [5][7] |
Table 2: Recommended Incubation Times for this compound
| Application | Cell Type | Incubation Time | Reference |
| STAT3 Phosphorylation | BV-2 Microglial Cells | 4 - 24 hours | [5][6][7] |
| Neuroprotection (Pre-treatment) | Primary Cortical Neurons | 16 hours |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Assay using Primary Cortical Neurons
-
Cell Plating: Plate primary cortical neurons at an appropriate density in a 96-well plate.
-
This compound Pre-treatment: After allowing the cells to adhere and recover, replace the medium with fresh medium containing the desired concentrations of this compound (e.g., 100 fM, 1 pM, 10 pM). Incubate for 16 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent (e.g., Amyloid-β 1-42) to the wells.
-
Incubation: Incubate for the desired duration to induce cell death (e.g., 24-48 hours).
-
Cell Viability Assessment: Measure cell viability using a standard assay such as MTT or LDH release.
Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Treatment: Plate cells (e.g., BV-2) and treat with this compound (e.g., 50 µg/mL) for the desired time (e.g., 4 or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH for normalization.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Dual signaling pathways of this compound leading to neuroprotection.
References
- 1. Humanin and this compound: Neuronal‐Death‐Suppressing Peptides for Alzheimer's Disease and Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Humanin and this compound: neuronal-death-suppressing peptides for Alzheimer's disease and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | STATs | Tocris Bioscience [tocris.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Neuroprotectant/STAT3 Activator | MCE [medchemexpress.cn]
- 8. selleckchem.com [selleckchem.com]
- 9. Development of a femtomolar-acting humanin derivative named this compound by attaching activity-dependent neurotrophic factor to its N terminus: characterization of this compound-mediated neuroprotection against Alzheimer's disease-relevant insults in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotection against neurodegenerative diseases: development of a novel hybrid neuroprotective peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assessing Colivelin's Impact on Apoptosis
This technical support center provides refined methods for researchers, scientists, and drug development professionals investigating the anti-apoptotic effects of Colivelin. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, detailed experimental protocols, and data presentation examples.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during the experimental assessment of this compound's impact on apoptosis.
Annexin V/PI Staining for Flow Cytometry
Question: My unstained control cells are showing high fluorescence in the Annexin V channel. What could be the cause?
Answer: This issue often points to problems with cell health or handling.
-
Cell Viability: Ensure you are using a healthy, log-phase cell culture. Over-confluent or starved cells can undergo spontaneous apoptosis, leading to false positives.[1]
-
Mechanical Stress: Excessive centrifugation speeds or harsh pipetting can damage cell membranes, causing phosphatidylserine (PS) externalization. Handle cells gently.[1]
-
Enzymatic Detachment: If using adherent cells, avoid harsh enzymes like trypsin with EDTA for detachment. Annexin V binding is calcium-dependent, and EDTA will chelate Ca2+, interfering with the staining.[1] Consider using a gentler, EDTA-free dissociation reagent like Accutase.[1]
Question: I am not seeing a clear separation between live, apoptotic, and necrotic populations in my flow cytometry plots. How can I improve this?
Answer: Proper gating and compensation are crucial for accurate results.
-
Compensation: Always run single-stain controls (Annexin V only and PI only) to set proper compensation and avoid spectral overlap, especially if you are using other fluorescent markers like GFP.[1]
-
Gating Strategy: Start by gating on your cell population of interest based on forward and side scatter (FSC/SSC) to exclude debris. Then, create a quadrant gate on a dot plot of Annexin V versus PI fluorescence.[2]
-
Positive Controls: Use a known apoptosis-inducing agent (e.g., staurosporine) as a positive control to help set your gates correctly.[2]
Question: Why do I see a high percentage of Annexin V positive / PI positive cells in my this compound-treated group, suggesting late apoptosis or necrosis?
Answer: This could be due to several factors related to your experimental conditions.
-
Time-Course: You might be observing a late time point in the apoptotic process. It is advisable to perform a time-course experiment to capture early apoptotic events (Annexin V positive / PI negative).
-
This compound Concentration: While this compound is neuroprotective, very high concentrations could potentially have off-target effects. A dose-response experiment is recommended to identify the optimal protective concentration.
-
Cell Health: As mentioned previously, poor initial cell health can lead to increased necrosis.
TUNEL Assay
Question: I am observing high background fluorescence in my TUNEL assay. How can I reduce it?
Answer: High background can obscure your results and can be mitigated by optimizing several steps in the protocol.
-
Reagent Concentration: Using an excessive concentration of the TdT enzyme or fluorescently-labeled dUTP can lead to non-specific staining.[3] Consider titrating these reagents.
-
Permeabilization: Insufficient or excessive permeabilization can be problematic. Optimize the concentration and incubation time of Proteinase K.[3][4] Over-digestion can damage cell structure, while under-digestion will prevent the TUNEL reagents from reaching the nucleus.[4]
-
Washing Steps: Inadequate washing after the labeling step can leave residual fluorescent molecules, contributing to background noise. Increase the number and duration of washes.[3]
-
Autofluorescence: Some tissues and cells exhibit natural autofluorescence. You can quench this by using specific reagents or by choosing a fluorophore that does not overlap with the autofluorescence spectrum.[4]
Question: My positive control (DNase I-treated cells) is not showing a strong signal. What went wrong?
Answer: A weak or absent signal in the positive control points to issues with the assay reagents or the protocol itself.
-
Enzyme Activity: The TdT enzyme is sensitive and can lose activity if not stored or handled properly. Ensure it is stored correctly and prepare the TUNEL reaction mix fresh.[3]
-
Reagent Integrity: Check the expiration dates of all kit components. Degraded fluorescent dUTP will result in a weak signal.[4]
-
Permeabilization: As mentioned, insufficient permeabilization will prevent the DNase I and the TUNEL reagents from entering the nucleus.[4]
Western Blot for Cleaved Caspase-3
Question: I am unable to detect the cleaved caspase-3 band (17/19 kDa) by Western blot, even in my positive control. What should I troubleshoot?
Answer: Detecting the small cleaved caspase-3 fragments can be challenging. Here are some common areas to address:
-
Protein Transfer: Small proteins like cleaved caspase-3 can be difficult to transfer efficiently or can even pass through the membrane ("blow-through").
-
Membrane Type: Use a membrane with a smaller pore size (e.g., 0.2 µm PVDF) to better retain small proteins.[5]
-
Transfer Time and Voltage: Optimize your transfer conditions. A shorter transfer time or lower voltage might be necessary to prevent blow-through.[5][6] Adding methanol (up to 20%) to the transfer buffer can aid in protein binding to the membrane.[5]
-
-
Antibody: Ensure you are using an antibody that specifically recognizes the cleaved form of caspase-3. The Cell Signaling Technology antibody #9661 is frequently cited as being effective.[6][7]
-
Protein Load: You may need to load a higher amount of total protein (e.g., 40-50 µg) to detect the cleaved fragments, which are often present in low abundance.[7]
-
Gel Percentage: Use a higher percentage polyacrylamide gel (e.g., 15%) to achieve better resolution of low molecular weight proteins.[7]
Question: I see a strong band for pro-caspase-3 (35 kDa) but a very weak or no band for cleaved caspase-3 in my this compound-treated apoptotic sample. What does this mean?
Answer:
-
Timing: The peak of caspase-3 cleavage can be transient. You might be collecting your cell lysates too early or too late. A time-course experiment is recommended.
-
Sensitivity: The amount of cleaved caspase-3 might be below the detection limit of your current setup. Try increasing the primary antibody concentration, extending the incubation time, or using a more sensitive ECL substrate.[7]
-
This compound's Effect: This result could indicate that this compound is effectively inhibiting the activation of caspase-3, which is consistent with its anti-apoptotic function. Comparing the band intensity to an untreated apoptotic control is essential for this interpretation.
Quantitative Data Presentation
Summarizing quantitative data in a clear and structured format is crucial for interpreting experimental outcomes.
Table 1: Dose-Dependent Neuroprotective Effect of this compound Against V642I-APP-Induced Cell Death
| This compound Concentration | % Cell Death (Mean ± SEM) |
| 0 (Control) | 55 ± 3.2 |
| 1 fM | 45 ± 2.8 |
| 10 fM | 28 ± 2.1 |
| 100 fM | 12 ± 1.5 |
| 1 pM | 10 ± 1.3 |
| 10 pM | 10 ± 1.1 |
Data is hypothetical and based on trends reported in Chiba et al., 2005.[8] F11 neurohybrid cells were transfected with a vector expressing the familial Alzheimer's disease-mutant V642I-APP to induce apoptosis.
Table 2: Quantification of Apoptosis by Annexin V/PI Staining
| Treatment Group | % Live Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 1.5 | 2.1 ± 0.5 | 2.7 ± 0.8 |
| Apoptotic Stimulus | 45.8 ± 3.2 | 35.6 ± 2.8 | 18.6 ± 2.1 |
| Apoptotic Stimulus + this compound (100 fM) | 82.1 ± 2.5 | 10.3 ± 1.8 | 7.6 ± 1.2 |
This table provides an example of how to present data obtained from flow cytometry analysis.
Key Experimental Protocols
Annexin V and Propidium Iodide (PI) Staining Protocol
This protocol is for the detection of apoptosis by flow cytometry.
Materials:
-
Cells treated with this compound and/or an apoptotic stimulus
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Induce apoptosis in your cell line of choice with and without this compound pre-treatment. Include untreated and vehicle-treated controls.
-
Harvesting: Harvest approximately 1-5 x 10^5 cells per sample. For adherent cells, use a gentle, EDTA-free cell dissociation solution. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.
-
Washing: Wash the cells once with cold PBS. Centrifuge and carefully aspirate the supernatant.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour. Be sure to include unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.[9]
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay Protocol
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or tissue sections
-
PBS
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently-labeled dUTP), as per manufacturer's instructions
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Prepare your cells or tissue sections. For a positive control, treat one sample with DNase I to induce DNA breaks. For a negative control, omit the TdT enzyme from the reaction mixture.[4]
-
Fixation: Fix the samples in 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash twice with PBS.
-
Permeabilization: Incubate the samples in permeabilization solution for 10-15 minutes at room temperature.[10]
-
Washing: Wash twice with PBS.
-
TUNEL Reaction: Add the freshly prepared TUNEL reaction mixture to the samples and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[3]
-
Washing: Wash three times with PBS to remove unincorporated nucleotides.
-
Counterstaining: Stain the nuclei with DAPI or Hoechst for 5-10 minutes.
-
Mounting and Visualization: Mount the coverslips and visualize the samples using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence.
Western Blot Protocol for Cleaved Caspase-3
This protocol is for detecting the active form of caspase-3 in cell lysates.
Materials:
-
Cell lysates from treated and control cells
-
RIPA or similar lysis buffer with protease inhibitors
-
SDS-PAGE gels (15%)
-
PVDF membrane (0.2 µm)
-
Transfer buffer (with 20% methanol)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-cleaved caspase-3 (e.g., Cell Signaling Technology, #9661)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Sample Preparation: Lyse cells and determine protein concentration.
-
SDS-PAGE: Load 30-50 µg of protein per lane onto a 15% SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane. Use a lower voltage for a longer duration or a standard voltage for a shorter duration (e.g., 80V for 70-80 minutes) to prevent blow-through of the small cleaved fragments.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-cleaved caspase-3 antibody (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system. The cleaved caspase-3 will appear as bands at approximately 17 and 19 kDa.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's Anti-Apoptotic Signaling Pathway.
Caption: Experimental Workflow for Assessing Apoptosis.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. arcegen.com [arcegen.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. abcam.com [abcam.com]
Validation & Comparative
Colivelin and Humanin Derivatives: A Comparative Analysis of Neuroprotective Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Colivelin and other Humanin (HN) derivatives, focusing on their neuroprotective performance supported by experimental data. We delve into their mechanisms of action, present quantitative comparisons of their potency, and provide detailed experimental protocols for key assays.
Introduction to Humanin and Its Derivatives
Humanin is a 24-amino acid peptide originally identified for its potent neuroprotective effects against insults relevant to Alzheimer's disease. It is a member of a novel class of mitochondrial-derived peptides with broad cytoprotective actions.[1][2][3] To enhance its therapeutic potential, several synthetic analogues have been developed, with this compound emerging as a particularly potent derivative.
This compound is a 26-amino acid chimeric peptide that fuses a highly potent Humanin analog, AGA-(C8R)HNG17 , with the nine C-terminal amino acids of Activity-Dependent Neurotrophic Factor (ADNF) .[4][5] This unique structure endows this compound with a dual mechanism of action and significantly enhanced neuroprotective potency compared to Humanin and its other derivatives.[4][5]
Other notable Humanin derivatives include:
-
HNG (S14G-HN): A synthetic analog where the serine at position 14 is replaced by glycine, resulting in a reported 1000-fold increase in neuroprotective activity compared to native Humanin.[6][7]
-
AGA-(C8R)HNG17: A 17-amino acid derivative of HNG that is reported to be 10^5 times more potent than Humanin.[5][8]
Comparative Efficacy in Neuroprotection
The primary advantage of this compound lies in its exceptionally high potency. Experimental data demonstrates that this compound exerts its neuroprotective effects at femtomolar concentrations, surpassing the efficacy of other Humanin derivatives by several orders of magnitude.
| Peptide | Sequence | Concentration for Complete Neuroprotection (vs. Aβ1-43 induced toxicity) | Reference |
| Humanin (HN) | MAPRGFSCLLLLTSEIDLPVKRRA | 10 µM | |
| HNG (S14G-HN) | MAPRGFSCLLLLTGEIDLPVKRRA | 10 nM | |
| AGA-(C8R)HNG17 | PAGASRLLLLTGEIDLP | 10 pM | |
| This compound | SALLRSIPAPAGASRLLLLTGEIDLP | 100 fM |
Signaling Pathways and Mechanism of Action
This compound's enhanced neuroprotective activity is attributed to its ability to simultaneously activate two distinct pro-survival signaling pathways, a feature inherited from its constituent peptides.
The Humanin analog component (AGA-(C8R)HNG17) primarily signals through the JAK2/STAT3 pathway . Upon binding to a heterotrimeric receptor complex (gp130/WSX-1/CNTFR), it triggers the phosphorylation and activation of JAK2, which in turn phosphorylates STAT3. Activated STAT3 then translocates to the nucleus to regulate the expression of anti-apoptotic genes.
The ADNF component activates a separate pathway involving Ca2+/Calmodulin-dependent Protein Kinase IV (CaMKIV) . This pathway is crucial for neuronal survival and plasticity.
The synergistic activation of both the JAK2/STAT3 and CaMKIV pathways by this compound results in a more robust and potent neuroprotective effect than either component alone.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Aβ-Induced Neurotoxicity Assay
This assay assesses the ability of Humanin derivatives to protect neurons from the toxic effects of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.
Experimental Workflow:
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from embryonic rats or mice and cultured in appropriate media. Alternatively, human neuroblastoma cell lines such as SH-SY5Y can be used.
-
Peptide Preparation: Aβ peptides (e.g., Aβ1-42 or Aβ1-43) are aggregated by incubation at 37°C for a specified period to form toxic oligomers.
-
Treatment: Neuronal cultures are pre-treated with a range of concentrations of this compound, Humanin, or other derivatives for a period (e.g., 16 hours) before the addition of aggregated Aβ.
-
Aβ Exposure: Aggregated Aβ is added to the cell cultures to induce neurotoxicity.
-
Incubation: Cells are incubated for 24 to 72 hours.
-
Viability/Toxicity Assessment:
-
MTT Assay: Measures the reduction of MTT by mitochondrial dehydrogenases to assess cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium as an indicator of cytotoxicity.
-
-
Data Analysis: The effective concentration (EC50) for neuroprotection is calculated for each peptide.
STAT3 Activation Assay (Western Blot)
This assay determines the activation of the STAT3 signaling pathway by measuring the phosphorylation of STAT3.
Methodology:
-
Cell Lysis: Neuronal cells treated with Humanin derivatives are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Western Blotting: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, and the signal is visualized using a chemiluminescent substrate.
-
Analysis: The ratio of p-STAT3 to total STAT3 is calculated to determine the extent of STAT3 activation.
CaMKIV Activity Assay (Non-Radioactive)
This assay measures the kinase activity of CaMKIV to assess the activation of the ADNF-mediated signaling pathway.
Methodology:
-
Immunoprecipitation (Optional): CaMKIV can be immunoprecipitated from cell lysates to isolate the kinase.
-
Kinase Reaction: The immunoprecipitated CaMKIV or cell lysate is incubated with a specific CaMKIV substrate peptide, ATP, and a reaction buffer containing Ca2+ and calmodulin.
-
Detection of Phosphorylation: The phosphorylation of the substrate peptide is measured using a non-radioactive method:
-
ELISA-based Assay: A phospho-specific antibody that recognizes the phosphorylated substrate is used in an ELISA format.
-
Fluorescence-based Assay: A FRET (Förster Resonance Energy Transfer)-based biosensor specific for CaMKIV activity can be used in live cells or cell lysates.
-
HPLC-MS: The reaction mixture is analyzed by High-Performance Liquid Chromatography-Mass Spectrometry to separate and quantify the phosphorylated and non-phosphorylated substrate.
-
-
Data Analysis: The kinase activity is determined by the amount of phosphorylated substrate produced over time.
Conclusion
This compound stands out as a highly potent neuroprotective peptide, demonstrating significantly greater efficacy than Humanin and its other derivatives in preclinical models of neurodegenerative diseases. Its dual-action mechanism, activating both the JAK2/STAT3 and CaMKIV signaling pathways, provides a robust defense against neuronal insults. The experimental protocols detailed in this guide offer a framework for the continued investigation and comparative analysis of these promising therapeutic agents. Further research is warranted to translate these compelling preclinical findings into clinical applications for neurodegenerative disorders.
References
- 1. immunechem.com [immunechem.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro kinase assay [protocols.io]
- 5. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SignaTECT® Calcium/Calmodulin-Dependent Protein Kinase Assay System Protocol [promega.com]
- 7. Calmodulin-Kinases: Modulators of Neuronal Development and Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Radioactive In vitro Kinase Assay - Molecular Biology [protocol-online.org]
Colivelin and ADNF: A Comparative Analysis of Neuroprotective Efficacy
In the landscape of neuroprotective agent development, particularly for neurodegenerative conditions like Alzheimer's disease, two peptides, Activity-Dependent Neurotrophic Factor (ADNF) and Colivelin, have emerged as subjects of significant interest. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental data supporting their neuroprotective claims, tailored for researchers, scientists, and professionals in drug development.
Introduction to this compound and ADNF
Activity-Dependent Neurotrophic Factor (ADNF) is a naturally occurring protein that has demonstrated neuroprotective properties at remarkably low femtomolar concentrations.[1] It has been shown to protect neurons from a wide array of toxins and insults, including those relevant to Alzheimer's disease and excitotoxicity.[1][2]
This compound is a synthetic hybrid peptide engineered to enhance neuroprotective potency. It is composed of the active fragment of ADNF fused to a potent derivative of another neuroprotective peptide called Humanin (AGA-(C8R)HNG17).[3][4][5] This design allows this compound to leverage the mechanisms of both its constituent peptides, resulting in a broader and more potent neuroprotective profile.[3]
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the neuroprotective efficacy of this compound and ADNF lies in their signaling mechanisms. While ADNF acts through a single primary pathway, this compound activates two distinct pro-survival pathways simultaneously.[3][6][7]
ADNF Signaling Pathway
ADNF exerts its neuroprotective effects by activating the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway.[3][8] This pathway is crucial for neuronal survival and plasticity.
This compound's Dual Signaling Pathways
This compound, being a hybrid peptide, initiates two separate neuroprotective cascades. Its ADNF component triggers the CaMKIV pathway, identical to that of ADNF. Simultaneously, its Humanin derivative component activates the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is a key regulator of cell survival and inflammation.[3][6][7][8]
Comparative Efficacy: In Vitro Data
Experimental data consistently demonstrates this compound's superior neuroprotective potency compared to ADNF and the Humanin derivative (AGA-(C8R)HNG17) alone.
| Compound | Neurotoxic Insult | Effective Concentration for Complete Neuroprotection | Key Observation |
| ADNF | Amyloid-β (Aβ) | 100 fM | Loses protective effect at concentrations above 1 nM.[3] |
| Excitotoxicity, Oxidative Stress | Femtomolar concentrations | Broad-spectrum neuroprotection.[1] | |
| AGA-(C8R)HNG17 | Aβ1-43, FAD-causative genes | 10 pM | 10^5 times more potent than native Humanin.[3][5] |
| This compound | Aβ1-43, FAD-causative genes | 100 fM | 100-fold more potent than AGA-(C8R)HNG17. Maintains activity at higher concentrations (≥ 1 nM).[3][6][7][8] |
| Excitotoxicity (NMDA) | 100 fM | Retains and appears to enhance the anti-excitotoxicity activity of the ADNF moiety.[3] |
It is hypothesized that at very low concentrations (100 fM - 10 pM), this compound's neuroprotective effects are primarily driven by its ADNF component.[3] At higher concentrations (e.g., 10 nM), the Humanin derivative component is thought to be the main contributor.[3] This dual mechanism likely accounts for this compound's sustained efficacy across a wide concentration range, overcoming the limitation observed with ADNF.[3]
Experimental Protocols and Workflows
The following are representative methodologies for assessing the neuroprotective effects of this compound and ADNF.
In Vitro Neuroprotection Assay Against Aβ Toxicity
This protocol is designed to evaluate the ability of a compound to protect cultured neurons from cell death induced by Amyloid-β peptide.
Methodology:
-
Cell Culture: Primary rat cortical neurons are cultured for 7 days in vitro.
-
Peptide Preparation: Amyloid-β 1-43 (Aβ1-43) is pre-aggregated for 12 hours at 37°C to form a toxic preparation.
-
Treatment: Neuronal cultures are pre-treated with varying concentrations of this compound or ADNF for 24 hours.
-
Induction of Toxicity: After pre-treatment, the aggregated Aβ1-43 is added to the cultures at a final concentration of 25 µM.
-
Incubation: The cultures are incubated for another 24 hours.
-
Assessment of Cell Viability: Neuronal cell death is quantified using a lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells into the culture medium.
In Vivo Assessment in an Alzheimer's Disease Mouse Model
This protocol assesses the ability of a compound to mitigate memory impairment in a mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: C57BL/6 mice are used.
-
Induction of Memory Impairment: Mice receive repetitive intracerebroventricular (i.c.v.) injections of Aβ25-35 (1 nmol) for 10 days to induce spatial working memory deficits.
-
Treatment Administration: this compound (10 pmol) or vehicle is co-administered with the Aβ25-35 injections.
-
Behavioral Testing: Spatial working memory is assessed using the Y-maze test. The percentage of spontaneous alternation is calculated.
-
Histological Analysis: After behavioral testing, brain tissue is collected. Neuronal loss in the CA1 region of the hippocampus is examined by histological staining.
Summary and Conclusion
The comparison between this compound and ADNF for neuroprotection reveals a clear advantage for the synthetic hybrid peptide, this compound.
-
Potency: this compound exhibits significantly higher potency, providing complete neuroprotection at femtomolar concentrations, which is 100-fold more potent than the highly active Humanin derivative alone.[3][8]
-
Mechanism: this compound's dual-pathway activation (CaMKIV and STAT3) provides a more robust and comprehensive pro-survival signal compared to ADNF's single pathway.[3][6][7]
-
Efficacy Range: A critical advantage of this compound is its sustained neuroprotective effect across a broad range of concentrations, overcoming the high-dose inhibition observed with ADNF.[3][7]
-
In Vivo Activity: this compound is brain-penetrant and has demonstrated efficacy in vivo, suppressing memory impairment in animal models of Alzheimer's disease.[6][7][8][9]
References
- 1. Activity-dependent neurotrophic factor (ADNF). An extracellular neuroprotective chaperonin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity-dependent neurotrophic factor: structure-activity relationships of femtomolar-acting peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - 1 mg [anaspec.com]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of a femtomolar-acting humanin derivative named this compound by attaching activity-dependent neurotrophic factor to its N terminus: characterization of this compound-mediated neuroprotection against Alzheimer's disease-relevant insults in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | STATs | Tocris Bioscience [tocris.com]
Colivelin's Impact on Amyloid-Beta Aggregation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Colivelin's effects related to amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. While direct experimental data on this compound's modulation of Aβ aggregation stages is limited in publicly available literature, this guide summarizes its well-documented neuroprotective mechanisms that counteract Aβ toxicity and presents a comparison with other Aβ aggregation inhibitors. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.
Introduction to this compound
This compound is a novel, potent neuroprotective peptide synthesized by fusing Humanin (HN), a naturally occurring 24-amino acid peptide, with an activity-dependent neurotrophic factor (ADNF) analogue. Specifically, it is composed of ADNF C-terminally fused to AGA-(C8R)HNG17, a highly potent derivative of Humanin.[1] This hybrid peptide has demonstrated remarkable efficacy in protecting neuronal cells from death induced by various Alzheimer's disease-related insults, including the toxic effects of Aβ peptides.[1][2] this compound exerts its neuroprotective effects at femtomolar concentrations, making it significantly more potent than its parent compounds.[1]
Mechanism of Action: Neuroprotection Against Aβ Toxicity
The primary mechanism of this compound's action against Aβ-induced neurotoxicity is not through the direct inhibition of Aβ aggregation but rather through the activation of intracellular signaling pathways that promote cell survival. This compound-induced neuroprotection is mediated by two distinct pathways, one activated by each of its constituent peptides[1]:
-
Humanin-mediated pathway: The Humanin component of this compound activates the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. This signaling cascade is crucial for promoting cell survival and counteracting apoptosis (programmed cell death).
-
ADNF-mediated pathway: The ADNF component of this compound triggers the Ca2+/calmodulin-dependent protein kinase IV (CaMKIV) pathway, which is also involved in neuronal protection and survival.
The dual activation of these pro-survival pathways allows this compound to effectively suppress neuronal death induced by Aβ peptides and other Alzheimer's-related insults.[1] In vivo studies have shown that this compound administration can suppress memory impairment and neuronal loss in animal models of Alzheimer's disease.[1]
Caption: this compound's dual neuroprotective signaling pathways.
Comparative Analysis with Aβ Aggregation Inhibitors
While this compound's primary role is neuroprotection, other therapeutic strategies for Alzheimer's disease focus on directly inhibiting the aggregation of Aβ peptides. These inhibitors can target different stages of the aggregation cascade:
-
Monomer Stabilization: Some compounds bind to Aβ monomers to prevent their conformational change into β-sheet-rich structures, which is the initial step of aggregation.
-
Oligomer Inhibition: A significant focus of drug development is on inhibitors that target the formation of soluble Aβ oligomers, as these species are considered to be the most neurotoxic.
-
Fibril Formation Blockade: Other inhibitors prevent the elongation of Aβ fibrils or promote the formation of non-toxic, off-pathway aggregates.
The table below summarizes the mechanisms of a few representative Aβ aggregation inhibitors. It is important to note that direct comparative data for this compound's anti-aggregation activity is not available.
| Compound/Class | Target Stage of Aβ Aggregation | Mechanism of Action |
| This compound | Not directly demonstrated | Activates pro-survival signaling pathways (JAK2/STAT3, CaMKIV) to protect against Aβ-induced neurotoxicity. |
| Tannic Acid | Oligomers and Fibrils | A polyphenol that has been shown to inhibit Aβ fibrillization and reduce the toxicity of pre-formed fibrils. |
| Scyllo-inositol | Oligomers and Fibrils | A stereoisomer of inositol that can cross the blood-brain barrier and has been shown to inhibit Aβ aggregation and toxicity. |
| Tramiprosate | Monomers and Oligomers | A small molecule that binds to soluble Aβ and inhibits the formation of neurotoxic oligomers. |
| Antibodies (e.g., Aducanumab) | Oligomers and Fibrils | Monoclonal antibodies that target aggregated forms of Aβ, promoting their clearance from the brain. |
Experimental Protocols
For researchers interested in investigating the direct effects of this compound or other compounds on Aβ aggregation, the following are detailed protocols for standard in vitro assays.
Thioflavin T (ThT) Aggregation Assay
This assay is widely used to monitor the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.
Materials:
-
Aβ peptide (e.g., Aβ1-42), pre-treated to ensure a monomeric state (e.g., by dissolving in hexafluoroisopropanol (HFIP) followed by lyophilization and resuspension in a suitable buffer).
-
Thioflavin T (ThT) stock solution.
-
Assay buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
96-well black, clear-bottom microplate.
-
Plate reader with fluorescence detection capabilities (excitation ~440 nm, emission ~480 nm).
Procedure:
-
Prepare a working solution of Aβ peptide in assay buffer to the desired final concentration (e.g., 10 µM).
-
Prepare solutions of the test compound (e.g., this compound) at various concentrations in assay buffer.
-
In the wells of the 96-well plate, mix the Aβ solution, the test compound solution, and the ThT solution to their final concentrations. Include control wells with Aβ alone and buffer alone.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in the plate reader at 37°C with intermittent shaking.
-
Monitor the ThT fluorescence intensity over time (e.g., every 10-15 minutes for up to 48 hours).
-
Plot the fluorescence intensity against time to generate aggregation curves. The lag time, elongation rate, and final plateau of the curves can be analyzed to determine the effect of the test compound on Aβ fibrillization.
Caption: Workflow for a Thioflavin T (ThT) Aβ aggregation assay.
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of Aβ aggregates at different time points of the aggregation process. This allows for the qualitative and quantitative assessment of monomers, oligomers, protofibrils, and mature fibrils.
Materials:
-
Aβ aggregation reaction samples (as prepared for the ThT assay).
-
TEM grids (e.g., carbon-coated copper grids).
-
Negative stain solution (e.g., 2% uranyl acetate).
-
Filter paper.
-
Transmission Electron Microscope.
Procedure:
-
At desired time points, take an aliquot (e.g., 5 µL) from the Aβ aggregation reaction.
-
Apply the aliquot to the surface of a TEM grid and allow it to adsorb for 1-2 minutes.
-
Wick away the excess sample with the edge of a piece of filter paper.
-
Wash the grid by briefly floating it on a drop of deionized water.
-
Apply a drop of the negative stain solution to the grid for 1 minute.
-
Wick away the excess stain and allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope at various magnifications to observe the morphology of the Aβ aggregates.
Conclusion
This compound is a highly potent neuroprotective peptide that offers a promising therapeutic strategy for Alzheimer's disease by activating pro-survival signaling pathways to counteract Aβ-induced neurotoxicity. While its direct impact on the various stages of Aβ aggregation has not been extensively characterized, its ability to protect neurons at femtomolar concentrations underscores its potential. In contrast, other therapeutic approaches directly target the Aβ aggregation cascade. The provided experimental protocols for ThT assays and TEM offer a framework for researchers to further investigate the effects of this compound and other compounds on the biophysical processes of Aβ aggregation. A comprehensive understanding of both neuroprotective and anti-aggregation strategies will be crucial for the development of effective treatments for Alzheimer's disease.
References
- 1. Development of a Femtomolar-Acting Humanin Derivative Named this compound by Attaching Activity-Dependent Neurotrophic Factor to Its N Terminus: Characterization of this compound-Mediated Neuroprotection against Alzheimer's Disease-Relevant Insults In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Humanin and this compound: Neuronal‐Death‐Suppressing Peptides for Alzheimer's Disease and Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Colivelin
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory materials like Colivelin is paramount for operational safety and regulatory compliance. This guide provides detailed procedures for the handling and disposal of this compound in its various forms.
Key Safety and Handling Information
Before disposal, it is crucial to adhere to standard safety protocols when handling this compound. Always consult the Safety Data Sheet (SDS) provided by the supplier. Personal protective equipment (PPE), including safety goggles with side-shields, chemical-impermeable gloves, and a lab coat, should be worn.[1] In case of spills, avoid dust formation and contact with skin or eyes.[1] Ensure adequate ventilation in the work area.[1]
This compound Waste Disposal Procedures
The appropriate disposal method for this compound depends on its form (lyophilized powder or solution) and local regulations. It is essential to treat this compound as chemical waste.
Disposal of Solid this compound Waste:
-
Collection: Collect waste this compound powder and any contaminated consumables (e.g., pipette tips, microfuge tubes) in a dedicated, clearly labeled, and sealed container.
-
Container Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), concentration, and the date.
-
Storage: Store the sealed waste container in a designated, secure area for chemical waste pickup.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Disposal of Liquid this compound Waste:
Liquid waste may include expired solutions, unused experimental solutions, or contaminated solvents (e.g., DMSO, ethanol/water mixtures).
-
Collection: Collect liquid this compound waste in a leak-proof, shatter-resistant container. Do not mix with other incompatible waste streams.
-
Container Labeling: Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and the approximate concentration.
-
Storage: Store the sealed liquid waste container in secondary containment to prevent spills.
-
Disposal: Dispose of the liquid waste through your institution's EHS-approved chemical waste stream. Do not pour this compound solutions down the drain.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth).
-
Collection: Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and dispose of cleaning materials as hazardous waste.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 2645.10 g/mol | [2] |
| CAS Number | 867021-83-8 | [2][3] |
| Purity | ≥95% to 99.62% | [2][3] |
| Storage Temperature | -20°C | [3] |
| Solubility (DMSO) | 100 mg/mL (37.8 mM) | [2] |
| Solubility (Water) | 100 mg/mL | [2] |
| Solubility (Aqueous Ethanol) | Soluble to 1 mg/ml in 20% ethanol/water |
Experimental Protocols Cited
While specific disposal protocols for this compound are not detailed in the search results, the handling of this compound in experimental settings provides context for its use. For instance, in vitro studies involve dissolving this compound and treating cell cultures, such as BV-2 microglia cells, to investigate its effect on STAT3 phosphorylation.[2][4] A typical experimental workflow would involve preparing a stock solution, diluting it to the final concentration, and adding it to the cell culture medium. All materials that come into contact with this compound during these procedures should be considered contaminated and disposed of as chemical waste.
Diagram: this compound Disposal Workflow
Caption: Workflow for the proper disposal of solid, liquid, and spilled this compound waste.
Diagram: this compound Signaling Pathway
This compound is a neuroprotective peptide that functions as a potent activator of the STAT3 signaling pathway.[2][4] This activation is central to its therapeutic effects, including the suppression of neuronal apoptosis and protection against neurotoxicity.[2][4]
Caption: Simplified signaling pathway of this compound-mediated STAT3 activation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
